molecular formula C21H26N2O7 B565473 Nimodipine-d7

Nimodipine-d7

Cat. No.: B565473
M. Wt: 425.5 g/mol
InChI Key: UIAGMCDKSXEBJQ-QLWPOVNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nimodipine-d7 is a deuterium-labeled analog of Nimodipine, a well-characterized dihydropyridine calcium channel blocker (CCB). In research applications, this stable isotope-labeled compound is designed for use as an internal standard in mass spectrometry-based analytical methods, facilitating the precise quantification of Nimodipine in complex biological matrices such as plasma or tissue homogenates during pharmacokinetic and metabolic studies. The parent compound, Nimodipine, acts by selectively inhibiting the transmembrane influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle and neuronal cells. This mechanism leads to vascular relaxation and dilation. Nimodipine exhibits relative selectivity for cerebral vasculature, which has established its clinical role in improving neurological outcomes following subarachnoid hemorrhage (SAH) by reducing the incidence and severity of ischemic deficits. Research into its neuroprotective effects suggests benefits may extend beyond vasodilation, potentially involving the prevention of calcium overload in neurons. As a deuterium-labeled version, this compound (CAS 1246815-36-0) possesses nearly identical chemical and biological properties to its unlabeled counterpart but can be distinguished by mass spectrometry. This makes it an invaluable tool for investigating calcium channel function, cardiovascular physiology, and the detailed pharmacokinetic and metabolic profile of Nimodipine in experimental models, thereby aiding in advanced drug development research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAGMCDKSXEBJQ-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nimodipine-d7 chemical structure and isotopic purity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nimodipine-d7: Chemical Structure and Isotopic Purity For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the deuterated analog of the calcium channel blocker Nimodipine, serves as a critical internal standard for pharmacokinetic and metabolic studies.[1][2] Its utility is intrinsically linked to its chemical integrity and high isotopic enrichment. This guide provides a comprehensive overview of the chemical structure of this compound and delves into the analytical methodologies used to verify its isotopic purity. Detailed experimental protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside representative data and a workflow for the complete characterization of this essential research compound.

Chemical Structure of this compound

This compound is a synthetic, deuterium-labeled version of Nimodipine. The deuterium atoms are incorporated into the isopropyl group of the molecule.

Chemical Name: 3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1] Molecular Formula: C₂₁H₁₉D₇N₂O₇[1] Molecular Weight: Approximately 425.5 g/mol [1] CAS Number: 1246815-36-0[1]

The structure of this compound is identical to that of Nimodipine, with the exception of the seven hydrogen atoms on the isopropyl ester group, which are replaced by deuterium atoms. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Nimodipine.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry and is reported as the percentage of the desired deuterated species (d7) relative to all other isotopic variants (d0-d6).

Representative Isotopic Purity Data

Commercial suppliers of this compound generally guarantee a high level of isotopic enrichment. While the exact distribution can vary between batches, a typical specification is presented in the table below.

Isotopic SpeciesDescriptionRepresentative Abundance (%)
d7Fully deuterated isopropyl group> 98%
d6Isopropyl group with one hydrogen< 2%
d5Isopropyl group with two hydrogens< 0.5%
d4Isopropyl group with three hydrogens< 0.1%
d3Isopropyl group with four hydrogens< 0.1%
d2Isopropyl group with five hydrogens< 0.1%
d1Isopropyl group with six hydrogens< 0.1%
d0Unlabeled Nimodipine< 0.1%

Note: This data is representative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) for quantifying the distribution of deuterated species and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the location of the deuterium labels.

Mass Spectrometry Protocol

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of this compound.

Objective: To quantify the relative abundance of each isotopic species of this compound (d0 to d7).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to ensure that the analyzed signal corresponds to this compound and not an impurity.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan mode over a mass range that includes the molecular ions of all isotopic species (e.g., m/z 418-428).

    • Resolution: Set to a high resolution (e.g., >30,000) to resolve the isotopic peaks.

    • Data Acquisition: Acquire data for the peak corresponding to this compound.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopic species (d0 to d7).

    • Integrate the area under the curve for each isotopic peak.

    • Calculate the percentage of each isotopic species relative to the sum of all isotopic peak areas.

NMR Spectroscopy Protocol

NMR spectroscopy is used to confirm the position of the deuterium labels and to assess the overall chemical purity. Both ¹H and ²H NMR are valuable.

Objective: To confirm that the deuterium atoms are located on the isopropyl group and to estimate the degree of deuteration.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Analysis: The spectrum should show the absence or significant reduction of the signals corresponding to the isopropyl methine and methyl protons. The integration of any residual proton signals in this region, relative to a known internal standard or other protons in the molecule, can be used to estimate the isotopic purity.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • Analysis: The spectrum should show a signal in the region corresponding to the chemical shift of the isopropyl group, confirming the presence and location of the deuterium atoms.

Workflow for Chemical and Isotopic Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

Nimodipine_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing and Evaluation cluster_result Final Assessment start This compound Bulk Material prep Sample Preparation (Dissolution) start->prep lcms LC-HRMS Analysis prep->lcms nmr NMR Spectroscopy (1H and 2H) prep->nmr ms_data Mass Spectrum (Isotopic Cluster) lcms->ms_data nmr_data NMR Spectra (Signal Integration) nmr->nmr_data isotopic_purity Isotopic Purity Calculation (%d7, %d6, etc.) ms_data->isotopic_purity structural_confirm Structural Confirmation (Deuterium Location) nmr_data->structural_confirm final_report Certificate of Analysis (Chemical & Isotopic Purity) isotopic_purity->final_report structural_confirm->final_report

Caption: Workflow for the analysis of this compound.

Conclusion

The robust characterization of this compound, encompassing both its chemical structure and isotopic purity, is paramount for its reliable use in quantitative bioanalytical assays. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive analytical toolkit for researchers and drug development professionals to ensure the quality and integrity of this vital internal standard. The methodologies outlined in this guide serve as a foundation for the rigorous assessment of this compound, ultimately contributing to the accuracy and reproducibility of pharmacokinetic and metabolic research.

References

Nimodipine-d7: A Comprehensive Technical Guide to its Certificate of Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the certificate of analysis and quality control processes for Nimodipine-d7, a deuterated analogue of Nimodipine. This compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Nimodipine in biological matrices. Ensuring its chemical and isotopic purity is paramount for generating accurate and reproducible research data. This document outlines the key analytical techniques and experimental protocols employed to certify the quality of this compound.

Certificate of Analysis: A Summary of Quality Attributes

A Certificate of Analysis (CoA) for this compound is a formal document that confirms the compound's quality and purity, as determined by a series of rigorous tests. The following tables summarize the typical quantitative data presented in a CoA.

Table 1: General Properties and Identification

ParameterSpecificationTypical Value
Chemical Formula C₂₁H₁₉D₇N₂O₇C₂₁H₁₉D₇N₂O₇
Molecular Weight 425.48 g/mol 425.48 g/mol
Appearance White to off-white solidConforms
Solubility Soluble in DMSO, DMF, and MethanolConforms
Identity (¹H-NMR) Conforms to structureConforms
Identity (MS) Conforms to mass spectrumConforms

Table 2: Purity and Impurity Profile

ParameterMethodSpecificationTypical Value
Chemical Purity HPLC (UV, 237 nm)≥98%99.5%
Related Substances HPLC (UV, 237 nm)Report individual impuritiesImpurity A: 0.15%Total Impurities: 0.45%
Residual Solvents GC-HSAs per ICH Q3CConforms
Water Content Karl Fischer Titration≤0.5%0.2%

Table 3: Isotopic Purity

ParameterMethodSpecificationTypical Value
Isotopic Enrichment LC-MS≥98 atom % D99.2 atom % D
Unlabeled Nimodipine LC-MS≤2%0.8%

Experimental Protocols: Ensuring Quality and Consistency

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to identify and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2][3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a buffer like ammonium acetate.[4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 237 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a working concentration (e.g., 100 µg/mL).

  • Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times and their area percentages are reported.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and, crucially, for determining its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Set to scan a mass range that includes the molecular ions of this compound and unlabeled Nimodipine.

  • Sample Preparation: The sample is prepared as for HPLC analysis and infused directly or injected via the LC system.

  • Data Analysis for Identity: The mass spectrum is examined for the presence of the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of this compound.

  • Data Analysis for Isotopic Purity: The relative intensities of the mass peaks corresponding to this compound and unlabeled Nimodipine are measured. The isotopic enrichment is calculated as the percentage of the deuterated species relative to the sum of both deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium labels are in the correct positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.

  • Data Analysis: The ¹H-NMR spectrum is analyzed for the presence and integration of characteristic proton signals. The absence or significant reduction of signals at the positions of deuteration, compared to the spectrum of unlabeled Nimodipine, confirms the successful isotopic labeling. The overall pattern of the remaining signals should be consistent with the Nimodipine structure.[5]

Visualizing Quality Control Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the quality control process for this compound.

Nimodipine_QC_Workflow cluster_0 Start: Raw Material cluster_1 Analytical Testing cluster_2 Data Review and Decision cluster_3 Final Disposition Raw_Material This compound (New Batch) Appearance Visual Inspection (Appearance, Color) Raw_Material->Appearance Solubility Solubility Test Raw_Material->Solubility HPLC HPLC Analysis (Chemical Purity, Impurities) Raw_Material->HPLC MS Mass Spectrometry (Identity, Isotopic Purity) Raw_Material->MS NMR NMR Spectroscopy (Structural Confirmation) Raw_Material->NMR KF Karl Fischer (Water Content) Raw_Material->KF Review Review of All Analytical Data Appearance->Review Solubility->Review HPLC->Review MS->Review NMR->Review KF->Review Pass Batch Release (Generate CoA) Review->Pass All Specs Met Fail Batch Rejection (Investigate) Review->Fail OOS Result

Caption: Quality Control Workflow for this compound.

Purity_Assessment_Logic cluster_0 Purity Analysis cluster_1 Decision Points cluster_2 Outcome Chem_Purity Chemical Purity (HPLC > 98%) Decision1 Chemically Pure? Chem_Purity->Decision1 Iso_Purity Isotopic Enrichment (MS > 98%) Decision2 Isotopically Pure? Iso_Purity->Decision2 Unlabeled Unlabeled Compound (MS < 2%) Unlabeled->Decision2 Decision1->Decision2 Yes Reject Unacceptable for Quantitative Studies Decision1->Reject No Accept Acceptable for Use as Internal Standard Decision2->Accept Yes Decision2->Reject No

Caption: Logical Relationship for Purity Assessment.

References

The Imperative of Isotopic Precision: Why Deuterated Nimodipine is the Gold Standard for Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. For the analysis of the calcium channel blocker nimodipine, the use of its deuterated analogue, deuterated nimodipine (e.g., nimodipine-d7), has emerged as the unequivocal best practice. This technical guide elucidates the core rationale for this selection, providing a comprehensive overview of the underlying principles, experimental validation, and practical implementation.

The Rationale: Mitigating Analytical Variability with a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using an internal standard is to correct for the inherent variability encountered during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection. While structurally similar analogues have been used, stable isotope-labeled (SIL) internal standards, such as deuterated nimodipine, offer unparalleled advantages.

The key rationale for employing deuterated nimodipine centers on its near-identical physicochemical properties to the unlabeled analyte.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule that co-elutes chromatographically with nimodipine and exhibits virtually the same extraction recovery and ionization efficiency in the mass spectrometer. This co-behavior allows the SIL-IS to effectively compensate for:

  • Matrix Effects: Biological matrices like plasma and cerebrospinal fluid (CSF) are complex, containing numerous endogenous components that can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Since deuterated nimodipine is affected by these matrix effects in the same manner as native nimodipine, the ratio of their signals remains constant, ensuring accurate quantification.

  • Variability in Sample Preparation: Losses during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, can be a significant source of error. A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, thereby correcting for this variability.

  • Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity can impact the analyte signal. The ratiometric measurement against the co-eluting SIL-IS normalizes these fluctuations.

The workflow for a typical bioanalytical method employing a deuterated internal standard is depicted below.

G Figure 1: Bioanalytical Workflow with Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, CSF) AddIS Spike with Deuterated Nimodipine (IS) BiologicalSample->AddIS Extraction Liquid-Liquid or Solid-Phase Extraction AddIS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (Co-elution of Analyte and IS) Evaporation->Chromatography Injection Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection PeakIntegration Peak Area Integration (Analyte and IS) Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification G Figure 2: Major Metabolic Pathways of Nimodipine cluster_pathways Metabolic Transformations Nimodipine Nimodipine Dehydrogenation Dehydrogenation of Dihydropyridine Ring Nimodipine->Dehydrogenation CYP3A4/5 EsterCleavage Ester Cleavage Nimodipine->EsterCleavage Esterases Hydroxylation Hydroxylation of Methyl Groups Nimodipine->Hydroxylation CYP3A4/5 Metabolite1 Pyridine Analogue Dehydrogenation->Metabolite1 Metabolite2 Carboxylic Acid Metabolites EsterCleavage->Metabolite2 Metabolite3 Hydroxylated Metabolites Hydroxylation->Metabolite3

References

Physical and chemical properties of Nimodipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Nimodipine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its analytical methodologies, and its primary mechanism of action. This compound serves as a crucial internal standard for the precise quantification of nimodipine in biological samples, aiding in pharmacokinetic and metabolic research.[1][2]

Core Physicochemical Properties

This compound is the deuterium-labeled analog of Nimodipine.[2] Deuterium labeling enhances its utility in mass spectrometry-based analytical methods by providing a distinct mass-to-charge ratio from the unlabeled parent drug, without significantly altering its chemical behavior. This makes it an ideal internal standard for improving the accuracy of quantification.[2]

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Formal Name 3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1][3]
CAS Number 1246815-36-0[1][4][5]
Molecular Formula C₂₁H₁₉D₇N₂O₇[1][3][4][6]
Molecular Weight 425.48 g/mol [4][5][6][] (also cited as 425.5 g/mol [1][3])
Appearance Pale Yellow Solid[5][]
Melting Point 116-121°C[]
Boiling Point 534.8±50.0 °C at 760 mmHg[]
Solubility Soluble in Chloroform and Methanol.[] Slightly soluble in Chloroform and Methanol.[1]
Purity ≥97%[6], >95% (HPLC)[4]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₇)[1]
Storage Temperature -20°C[4][] or 2-8°C Refrigerator[5]
SMILES CC1=C(C(OCCOC)=O)C(C2=CC=CC(--INVALID-LINK--=O)=C2)C(C(OC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])=O)=C(C)N1[1]
InChI Key UIAGMCDKSXEBJQ-QLWPOVNFSA-N[1][]

Mechanism of Action: Nimodipine

This compound is chemically analogous to Nimodipine, and therefore its biological activity is understood through the mechanism of the parent compound. Nimodipine is a second-generation dihydropyridine calcium channel blocker.[8] Its primary therapeutic effect is derived from its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and neurons by binding specifically to L-type voltage-gated calcium channels.[9][10][11] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[12]

Nimodipine exhibits a greater effect on cerebral arteries than on peripheral blood vessels, a characteristic attributed to its high lipophilicity, which allows it to effectively cross the blood-brain barrier.[9][12][13] This cerebrovascular selectivity makes it the only FDA-approved drug for improving neurological outcomes in patients following an aneurysmal subarachnoid hemorrhage (aSAH), where it is used to prevent and treat cerebral vasospasm.[10][11][14]

Nimodipine_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Channel L-Type Voltage-Gated Calcium Channel (CaV1.2) Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx blocks Nimodipine Nimodipine Nimodipine->L_type_Channel Binds & Inhibits Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction leads to Vasodilation Vasodilation & Improved Cerebral Blood Flow Contraction->Vasodilation prevents LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma_Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation HPLC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Calibration Quantification via Calibration Curve Peak_Integration->Calibration Result Final Concentration Calibration->Result

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of Nimodipine-d7 and outlines recommended storage conditions to ensure its integrity for research and development purposes. The information presented is crucial for obtaining reliable and reproducible results in preclinical and clinical studies. This guide consolidates available data on the stability of Nimodipine and its deuterated analogue, this compound, offering detailed experimental protocols and visual representations of key processes.

Chemical and Physical Properties

This compound is a deuterium-labeled version of Nimodipine, a dihydropyridine calcium channel blocker. The deuteration is typically on the isopropyl ester group.

PropertyValue
Chemical Name Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate-d7
CAS Number 1246815-36-0
Molecular Formula C₂₁H₁₉D₇N₂O₇
Molecular Weight 425.48 g/mol
Appearance Pale yellow solid
Solubility Soluble in ethanol, chloroform, ethyl acetate, and polyethylene glycol; sparingly soluble in water.[1]

Recommended Storage Conditions

Proper storage is critical to maintain the stability of this compound. The following conditions are recommended based on available data for both this compound and its parent compound.

Solid Form
ConditionTemperatureDurationRecommendations
Long-term-20°C≥ 4 years (for Nimodipine)Store in a tightly sealed, light-resistant container.
Short-termRoom TemperatureData not availableMinimize exposure to light and humidity.
In Solution
SolventTemperatureDurationRecommendations
DMSO, Ethanol, DMF-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
DMSO, Ethanol, DMF-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous BuffersRoom Temperature≤ 1 dayPrepare fresh and use immediately. Protect from light.

Note: Data for solutions is primarily based on manufacturer recommendations for Nimodipine and this compound stock solutions.

Stability Profile and Degradation Pathways

Nimodipine, and by extension this compound, is susceptible to degradation under specific conditions. Understanding these vulnerabilities is key to preventing the formation of impurities that could compromise experimental outcomes.

Summary of Forced Degradation Studies on Nimodipine
Stress ConditionStabilityKey Degradation Product
Photolytic LabilePyridine derivative (aromatization of the dihydropyridine ring)
Acidic Hydrolysis LabileHydrolysis of the ester groups
Alkaline Hydrolysis LabileHydrolysis of the ester groups
Oxidative StableNo significant degradation observed
Thermal StableNo significant degradation observed

This data is based on studies of the non-deuterated Nimodipine and is expected to be highly relevant for this compound.[1][2]

Key Degradation Pathways

The primary degradation pathway for dihydropyridines like Nimodipine involves the oxidation of the dihydropyridine ring to its corresponding pyridine analogue. This process leads to a loss of pharmacological activity. Hydrolysis of the ester side chains can also occur under acidic or basic conditions.

Nimodipine_d7 This compound (1,4-Dihydropyridine) Pyridine_Derivative Pyridine Derivative (Inactive) Nimodipine_d7->Pyridine_Derivative Oxidation (e.g., Light) Hydrolysis_Products Hydrolysis Products Nimodipine_d7->Hydrolysis_Products Hydrolysis (Acid/Base)

Caption: Primary degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols for conducting stability studies on this compound, adapted from established methods for Nimodipine.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound solution (e.g., in Methanol) Acid Acidic (e.g., 0.1N HCl) Prep->Acid Base Alkaline (e.g., 0.1N NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal (e.g., 60°C) Prep->Thermal Photolytic Photolytic (e.g., UV light at 254 nm) Prep->Photolytic HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1N hydrochloric acid and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1N sodium hydroxide and keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid drug or its solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solid drug or its solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase of methanol, acetonitrile, and water.[2] Detection is typically performed using a UV detector at approximately 237 nm.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Long-Term and Accelerated Stability Study

This protocol assesses the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in desired solvents in appropriate, sealed, light-protected containers.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended temperature (e.g., -20°C).

    • Accelerated: Store samples at a higher temperature (e.g., 25°C with 60% relative humidity or 40°C with 75% relative humidity).

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method as described in Protocol 1.

  • Data Analysis: Evaluate any changes in purity, and identify and quantify any degradation products over time.

Impact of Deuteration on Stability

While specific stability studies on this compound are not extensively published, the effect of deuteration on drug stability can be considered from a theoretical standpoint.

Deuteration Deuteration (C-D bond) KIE Kinetic Isotope Effect (KIE) Deuteration->KIE Metabolic_Stability Increased Metabolic Stability KIE->Metabolic_Stability Chemical_Stability Potential for Altered Chemical Stability KIE->Chemical_Stability Degradation_Rate Slower Degradation Rate? Chemical_Stability->Degradation_Rate Degradation_Pathway Altered Degradation Pathway? Chemical_Stability->Degradation_Pathway

Caption: Potential effects of deuteration on drug stability.

The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This is known as the kinetic isotope effect (KIE). The primary consequence of this in drug development is often an increase in metabolic stability, as enzymatic cleavage of the C-D bond is slower.

Regarding chemical stability, the KIE could potentially influence the rates of certain degradation reactions. For instance, if a degradation pathway involves the cleavage of a C-H bond that is deuterated in this compound, the rate of that degradation may be slower. However, the major degradation pathways for Nimodipine (photodegradation and hydrolysis) do not typically involve the cleavage of the C-H bonds on the isopropyl group where deuteration is common. Therefore, the overall chemical stability profile of this compound is expected to be very similar to that of Nimodipine.

Conclusion

This compound, like its parent compound, is a light-sensitive molecule that is also susceptible to degradation by acid and base-catalyzed hydrolysis. It is relatively stable under thermal and oxidative stress. For optimal stability, this compound should be stored in its solid form at -20°C, protected from light. Solutions should be stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months), with precautions taken to avoid repeated freeze-thaw cycles and exposure to light. Researchers should employ validated stability-indicating analytical methods to ensure the integrity of this compound throughout their studies. While deuteration is primarily aimed at altering the metabolic profile, its impact on the chemical stability of this compound is presumed to be minimal for the most common degradation pathways. However, specific stability studies on this compound are recommended to definitively establish its shelf-life and degradation profile under various experimental conditions.

References

A Technical Guide to Nimodipine-d7 for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the commercial availability, technical specifications, and analytical applications of the deuterated internal standard, Nimodipine-d7.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound. This deuterated analog of Nimodipine is a critical tool in pharmacokinetic and bioanalytical studies, serving as an internal standard for the precise quantification of Nimodipine in biological matrices. This document outlines its commercial suppliers, key technical data, and provides insights into its application in experimental settings.

Commercial Availability and Suppliers

This compound is readily available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key commercial sources and their respective product specifications.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
ProtheragenPIMP469771246815-36-0C₂₁H₁₉D₇N₂O₇425.49Not specified10mg, 25mg, 50mg, 100mg
Cayman Chemical307201246815-36-0C₂₁H₁₉D₇N₂O₇425.5>99% deuterated forms (d1-d7)500 µg, 1 mg
Santa Cruz Biotechnologysc-4794831246815-36-0C₂₁H₁₉D₇N₂O₇425.48≥97%Not specified
PharmaffiliatesPA STI 0678001246815-36-0C₂₁H₁₉D₇N₂O₇425.48Not specifiedNot specified
VeeprhoNot specified1246815-36-0Not specifiedNot specifiedNot specifiedNot specified
Simson Pharma LimitedNot specified1246815-36-0Not specifiedNot specifiedNot specifiedNot specified
TLC Pharmaceutical StandardsN-1531246815-36-0C₂₁H₁₉D₇N₂O₇425.49Not specifiedCommon Package: 10, 25, 50, 100mg

Technical Profile

This compound, with the formal name 3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a deuterated form of Nimodipine.[1] Nimodipine is a dihydropyridine calcium channel blocker.[2] The stable isotope labeling with deuterium makes this compound an ideal internal standard for bioanalytical quantification of Nimodipine using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] Its physical and chemical properties are nearly identical to Nimodipine, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in the mass spectrometer.

Key Applications:

  • Internal Standard: The primary application of this compound is as an internal standard in pharmacokinetic and drug metabolism studies to accurately quantify Nimodipine concentrations in biological samples such as plasma, serum, and tissue homogenates.[3][4]

  • Vasodilator Research: As a labeled analog of a cerebral vasodilator, it can be utilized in research investigating the mechanisms of vasodilation.[5]

Experimental Protocol: Quantification of Nimodipine in Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a generalized experimental protocol for the quantification of Nimodipine in a biological matrix, employing this compound as an internal standard. This protocol is a composite of standard bioanalytical practices and should be optimized for specific laboratory conditions and instrumentation.

1. Materials and Reagents:

  • Nimodipine analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

2. Standard and Internal Standard Stock Solution Preparation:

  • Prepare a stock solution of Nimodipine (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From these stock solutions, prepare working solutions of Nimodipine for the calibration curve and quality control (QC) samples by serial dilution in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nimodipine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, will be shifted by +7 Da from Nimodipine)

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Nimodipine to this compound against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the data.

  • Determine the concentration of Nimodipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Nimodipine using this compound.

experimental_workflow sample_prep Sample Preparation plasma Plasma Sample (Calibrator, QC, or Unknown) is_addition Addition of This compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Bioanalytical workflow for Nimodipine quantification.

Signaling Pathway Context: Nimodipine's Mechanism of Action

While this compound's primary role is as an internal standard, understanding the mechanism of action of the parent compound, Nimodipine, is crucial for its application in pharmacological research. Nimodipine is a potent inhibitor of L-type voltage-gated calcium channels (Caᵥ1.2).[3][4] The influx of calcium through these channels is a critical step in various physiological processes, including smooth muscle contraction and neuronal signaling. By blocking these channels, Nimodipine induces vasodilation, particularly in the cerebral arteries, which is the basis for its therapeutic use in preventing vasospasm following subarachnoid hemorrhage.

The following diagram illustrates the simplified signaling pathway of Nimodipine's action on vascular smooth muscle cells.

signaling_pathway cluster_inhibition Inhibitory Action depolarization Membrane Depolarization ca_channel L-type Voltage-Gated Ca²⁺ Channel (Caᵥ1.2) depolarization->ca_channel activates ca_influx Ca²⁺ Influx ca_channel->ca_influx nimodipine Nimodipine nimodipine->ca_channel inhibits vasodilation Vasodilation nimodipine->vasodilation calmodulin Calmodulin ca_influx->calmodulin binds to mlck_activation MLCK Activation calmodulin->mlck_activation myosin_phosphorylation Myosin Light Chain Phosphorylation mlck_activation->myosin_phosphorylation contraction Smooth Muscle Contraction myosin_phosphorylation->contraction

Caption: Nimodipine's inhibitory action on calcium channels.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. For specific applications, further optimization of experimental protocols and careful consideration of the analytical instrumentation are essential. Always refer to the supplier's certificate of analysis for lot-specific information on purity and identity.

References

Methodological & Application

Application Note: Quantification of Nimodipine in Human Plasma using Nimodipine-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nimodipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Nimodipine-d7, to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving nimodipine.

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels.[1] It is widely used for the prevention and treatment of ischemic neurological deficits following subarachnoid hemorrhage.[1] Given its therapeutic importance, a reliable method for the accurate quantification of nimodipine in biological matrices is essential for clinical and pharmacological research. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.

Experimental

Materials and Reagents
  • Nimodipine and this compound reference standards were of high purity (≥98%).

  • HPLC-grade methanol and acetonitrile were used for mobile phase and sample preparation.

  • Formic acid (LC-MS grade) was used as a mobile phase additive.

  • Ultrapure water was used throughout the experiment.

  • Human plasma was sourced from an accredited supplier.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nimodipine Transition m/z 419.2 → 343.1
This compound Transition m/z 426.2 → 343.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Note: The specific MRM transition for this compound is based on the addition of 7 Daltons to the parent mass of Nimodipine, assuming deuteration on a part of the molecule that does not include the fragment ion at m/z 343.1. This transition should be experimentally confirmed.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of nimodipine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the nimodipine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of this method. This data is illustrative and based on typical performance of similar bioanalytical methods. Full validation must be performed in the end-user's laboratory.

Table 3: Linearity and Sensitivity

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Table 4: Accuracy and Precision

QC ConcentrationAccuracy (% Bias)Precision (% RSD)
Low QC (0.3 ng/mL) ± 15%< 15%
Mid QC (15 ng/mL) ± 15%< 15%
High QC (80 ng/mL) ± 15%< 15%

Table 5: Recovery

AnalyteConcentrationMean Recovery (%)
NimodipineLow, Mid, High> 85%
This compound100 ng/mL> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add this compound IS (20 µL) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 HPLC Injection s5->a1 a2 C18 Column Separation a1->a2 a3 ESI Source a2->a3 a4 Triple Quadrupole MS a3->a4 a5 MRM Detection a4->a5 d1 Peak Integration a5->d1 d2 Ratio of Analyte/IS d1->d2 d3 Calibration Curve d2->d3 d4 Quantification d3->d4

Caption: Experimental workflow for the LC-MS/MS analysis of nimodipine.

nimodipine_pathway cluster_membrane Cell Membrane Ca_channel L-type Voltage-Gated Ca²⁺ Channel Ca_ion_intra Ca_channel->Ca_ion_intra Vasodilation Vasodilation Ca_channel->Vasodilation inhibition leads to Nimodipine Nimodipine Nimodipine->Ca_channel blocks Ca_ion_extra Ca_ion_extra->Ca_channel influx Vasoconstriction Vasoconstriction Ca_ion_intra->Vasoconstriction leads to

Caption: Simplified signaling pathway of nimodipine's mechanism of action.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of nimodipine in human plasma. The use of this compound as an internal standard ensures accurate and precise results by compensating for potential variability during sample preparation and analysis. The simple protein precipitation protocol is amenable to high-throughput analysis. The method demonstrates good linearity, accuracy, precision, and recovery, making it well-suited for demanding research applications.

Conclusion

This application note details a robust LC-MS/MS method for the determination of nimodipine in human plasma using this compound as an internal standard. The method is sensitive, selective, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Note: Quantitative Analysis of Nimodipine in Human Plasma by UHPLC-MS/MS using Nimodipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Nimodipine in human plasma using a stable isotope-labeled internal standard, Nimodipine-d7. The method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for selective and accurate quantification. Sample preparation is achieved through a straightforward protein precipitation protocol, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Nimodipine in a biological matrix.

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels.[1][2] It is primarily used to reduce the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage.[3] Given its therapeutic importance, a reliable method for its quantification in human plasma is essential for clinical and pharmacological research. The use of a stable isotope-labeled internal standard like this compound provides superior accuracy and precision by compensating for variations in sample preparation and instrument response. This document provides a detailed protocol for the extraction and analysis of Nimodipine from human plasma.

Experimental

Materials and Reagents
  • Nimodipine reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad, Thermo Fisher TSQ)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions
  • Nimodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nimodipine in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Nimodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Protocols

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Add 10 µL of the appropriate Nimodipine working solution to the calibration and quality control tubes. For blank and unknown samples, add 10 µL of 50:50 acetonitrile:water.

  • To all tubes, add 300 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile).

  • Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
UHPLC ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionNimodipine: m/z 419.2 -> 343.1
This compound: m/z 426.2 -> 350.1
Collision EnergyOptimized for specific instrument
Dwell Time100 ms
Source Temperature500°C
IonSpray Voltage5500 V

Data and Results

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Calibration Curve and Linearity

ParameterResult
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15%< 15%85 - 115%
Low QC1.5< 10%< 10%90 - 110%
Mid QC50< 10%< 10%90 - 110%
High QC150< 10%< 10%90 - 110%

Table 5: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
NimodipineLow> 85%95 - 105%
High> 85%95 - 105%
This compound-> 85%95 - 105%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma spike Spike with Nimodipine Standards/QCs plasma->spike is Add 300 µL this compound in ACN spike->is vortex1 Vortex Mix is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separation Chromatographic Separation (C18) inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Experimental workflow for Nimodipine quantification.

Nimodipine Signaling Pathway

G nimodipine Nimodipine ltcc L-type Voltage-Gated Calcium Channel nimodipine->ltcc blocks vasodilation Cerebral Vasodilation nimodipine->vasodilation promotes ca_influx Ca²⁺ Influx ltcc->ca_influx mediates vasoconstriction Cerebral Vasoconstriction ca_influx->vasoconstriction leads to ischemi ischemi vasoconstriction->ischemi causes vasodilation->ischemi prevents ischemia Ischemic Neurological Deficit

Caption: Nimodipine's mechanism of action in preventing cerebral vasospasm.

Conclusion

The UHPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Nimodipine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research setting. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.

References

Application of Nimodipine-d7 in Therapeutic Drug Monitoring of Nimodipine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels. It is primarily used to improve neurological outcomes following subarachnoid hemorrhage from ruptured intracranial aneurysms by preventing cerebral vasospasm. Therapeutic drug monitoring (TDM) of nimodipine is crucial to ensure optimal therapeutic concentrations are achieved and maintained, thereby maximizing efficacy while minimizing dose-related side effects such as hypotension. Due to its extensive first-pass metabolism and potential for drug-drug interactions, plasma concentrations of nimodipine can vary significantly among individuals.

The use of a stable isotope-labeled internal standard, such as Nimodipine-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to nimodipine but with a different mass, co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency. This effectively corrects for matrix effects and variations in sample processing, leading to highly accurate and precise quantification. This document provides detailed protocols for the therapeutic drug monitoring of nimodipine in human plasma using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of nimodipine using a deuterated internal standard. The data is compiled from published literature and represents expected validation parameters.

Table 1: LC-MS/MS Method Parameters

ParameterValue
AnalyteNimodipine
Internal StandardThis compound
MatrixHuman Plasma
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometric Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nimodipine419.1343.0
This compound426.1 (Predicted)343.0 (Predicted)

Note: The MRM transitions for this compound are predicted based on the structure and fragmentation of Nimodipine. The precursor ion is shifted by +7 Da due to the seven deuterium atoms. The product ion is predicted to be the same as the unlabeled compound, as the deuterium atoms are not expected to be on the fragmented portion. These transitions should be optimized during method development.

Table 3: Method Validation Parameters

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 - 0.5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Mean Recovery> 85%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and simple method for the extraction of nimodipine from plasma.

Materials:

  • Human plasma samples

  • Nimodipine and this compound stock solutions (in methanol or acetonitrile)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound working solution (e.g., 100 ng/mL in acetonitrile) to each plasma sample, calibration standard, and quality control sample, except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Nimodipine: 419.1 → 343.0

    • This compound: 426.1 → 343.0 (to be optimized)

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the therapeutic drug monitoring of nimodipine using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation with Acetonitrile Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Nimodipine Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Nimodipine TDM.

Nimodipine Metabolic Pathway

Nimodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways involve the dehydrogenation of the dihydropyridine ring to its pyridine analog and oxidative metabolism of the ester groups.[1][2][3]

G Nimodipine Nimodipine Dehydrogenation Dehydrogenation (Aromatization of Dihydropyridine Ring) Nimodipine->Dehydrogenation Ester_Hydrolysis Ester Hydrolysis Nimodipine->Ester_Hydrolysis Oxidative_Metabolism Oxidative O-Demethylation and Hydroxylation Nimodipine->Oxidative_Metabolism Pyridine_Metabolite Pyridine Metabolite Dehydrogenation->Pyridine_Metabolite Excretion Excretion (Urine and Feces) Pyridine_Metabolite->Excretion Carboxylic_Acid_Metabolites Carboxylic Acid Metabolites Ester_Hydrolysis->Carboxylic_Acid_Metabolites Carboxylic_Acid_Metabolites->Excretion Other_Metabolites Further Oxidized Metabolites Oxidative_Metabolism->Other_Metabolites Other_Metabolites->Excretion CYP3A4 CYP3A4 CYP3A4->Dehydrogenation CYP3A4->Ester_Hydrolysis CYP3A4->Oxidative_Metabolism

Caption: Simplified metabolic pathway of Nimodipine.

References

Application Notes and Protocols for Nimodipine Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Nimodipine in biological matrices, specifically focusing on the use of a deuterated internal standard. The following sections offer comprehensive guidance on sample preparation, analytical methodologies, and data interpretation to ensure accurate and reproducible results in a research and development setting.

Introduction

Nimodipine is a dihydropyridine calcium channel blocker primarily used to reduce brain damage caused by subarachnoid hemorrhage. Accurate quantification of Nimodipine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Nimodipine-d7, is the gold standard for mass spectrometry-based bioanalysis. This approach ensures the highest accuracy and precision by compensating for variability in sample preparation and instrument response.

These notes provide protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), all incorporating a deuterated internal standard.

Experimental Workflows

The general workflow for Nimodipine analysis in biological samples involves sample collection, the addition of a deuterated internal standard, extraction of the analyte, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Spiking Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation (if applicable) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Injection Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 1: General experimental workflow for Nimodipine analysis.

Sample Preparation Protocols

Accurate and consistent sample preparation is paramount for reliable bioanalysis. The choice of technique depends on the sample matrix, required sensitivity, and available resources. All procedures should be performed under yellow light to prevent photodegradation of Nimodipine.

Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput screening.

Protocol:

  • To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

ppt_workflow Plasma 100 µL Plasma Vortex1 Vortex Plasma->Vortex1 IS 10 µL this compound IS->Vortex1 ACN 300 µL Acetonitrile (ice-cold) Vortex1->ACN Vortex2 Vortex Vigorously ACN->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Figure 2: Protein Precipitation (PPT) workflow.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, reducing matrix effects.

Protocol:

  • To 200 µL of the biological sample in a glass tube, add 20 µL of this compound internal standard working solution.

  • Vortex briefly.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and ethyl acetate (1:1, v/v)).[1]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

lle_workflow Start 200 µL Plasma + 20 µL this compound Basify Add Basifying Agent & Vortex Start->Basify Add_Solvent Add 1 mL Organic Solvent Basify->Add_Solvent Vortex_Extract Vortex (5 min) Add_Solvent->Vortex_Extract Centrifuge Centrifuge (4,000 x g, 10 min) Vortex_Extract->Centrifuge Separate_Layers Transfer Organic Layer Centrifuge->Separate_Layers Evaporate Evaporate to Dryness Separate_Layers->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis spe_workflow cluster_cartridge SPE Cartridge Operations cluster_sample Sample Handling Condition Condition 1. Methanol 2. Water Load Load Sample Wash Wash 5% Methanol Load->Wash Elute Elute Methanol Wash->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon Sample_Prep Sample + IS + Acid Sample_Prep->Load Analysis LC-MS/MS Analysis Evap_Recon->Analysis

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nimodipine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nimodipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Nimodipine-d7, for accurate and precise quantification. The sample preparation involves a straightforward protein precipitation procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of Nimodipine in a biological matrix.

Introduction

Nimodipine is a dihydropyridine calcium channel blocker with a preferential effect on cerebral blood vessels. It is primarily used to reduce the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage from ruptured intracranial berry aneurysms. Given its therapeutic importance and narrow therapeutic window, a sensitive and selective analytical method is crucial for monitoring its concentration in biological samples. This application note provides a detailed protocol for the quantification of Nimodipine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The use of a deuterated internal standard, this compound, ensures the reliability of the results by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Nimodipine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography (LC) Conditions

A summary of the liquid chromatography conditions is provided in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometry (MS) Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for Nimodipine and this compound are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nimodipine 419.1343.015
This compound (Internal Standard) 426.1350.015

Note: The MRM transition for this compound is inferred based on the structure of Nimodipine and may require optimization.

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nimodipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Nimodipine stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at desired concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Nimodipine working standard solutions to prepare CS and QC samples at various concentration levels.

Sample Preparation Protocol
  • To 50 µL of plasma sample (blank, CS, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution Preparation Working Working Standard Preparation Stock->Working Spiking Spiking into Plasma (CS & QC) Working->Spiking Plasma Plasma Sample (50 µL) ISTD_add Add Internal Standard (150 µL) Plasma->ISTD_add Vortex Vortex Mix (30 sec) ISTD_add->Vortex Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Analytical workflow for Nimodipine quantification.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the LC-MS/MS system for the detection of Nimodipine.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer cluster_source Ion Source (ESI+) cluster_quads Triple Quadrupole cluster_detector Detector LC_Column LC Column Separates Nimodipine and this compound Ionization Ionization Generates [M+H]+ ions LC_Column->Ionization Eluent Q1 Q1 Selects Precursor Ion Ionization->Q1 Ions Q2 Q2 (Collision Cell) Fragments Precursor Ion Q1->Q2 Precursor Ion Q3 Q3 Selects Product Ion Q2->Q3 Product Ions Detector Detector Measures Ion Intensity Q3->Detector Product Ion

Caption: Logical flow of Nimodipine analysis in LC-MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Nimodipine in human plasma using LC-MS/MS. The method is sensitive, specific, and reliable, making it an invaluable tool for researchers and professionals in the field of drug development and clinical research. The provided experimental details and workflows can be readily adapted for routine analysis of Nimodipine.

Troubleshooting & Optimization

How to address poor peak shape for Nimodipine-d7 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nimodipine-d7 analysis via HPLC. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a standard experimental protocol to help you address challenges related to poor peak shape in your chromatographic experiments.

Troubleshooting Guide: Addressing Poor Peak Shape for this compound

Poor peak shape for this compound can manifest as peak tailing, fronting, or splitting. Below are common causes and their corresponding solutions in a question-and-answer format.

Issue 1: Peak Tailing

  • Question: Why is my this compound peak exhibiting significant tailing?

    Answer: Peak tailing for this compound is often attributed to secondary interactions between the basic dihydropyridine nitrogen of the molecule and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Other potential causes include column overload, low buffer concentration, or a mismatch between the mobile phase pH and the analyte's pKa.[1] Nimodipine has a pKa of approximately 5.4.[3]

    Troubleshooting Steps:

    • Optimize Mobile Phase pH: To minimize silanol interactions, lower the mobile phase pH to around 2-3.[1] This ensures the silanol groups are protonated and less likely to interact with the basic analyte.

    • Use a Highly Deactivated Column: Employ an end-capped column or a column with a polar-embedded phase to shield the residual silanol groups.[1]

    • Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[1]

    • Reduce Sample Concentration: Dilute your sample to prevent column overload, which can also cause peak tailing.[1]

    • Check for Column Degradation: An old or contaminated column can lead to increased silanol activity. Flush the column with a strong solvent or replace it if necessary.[1]

Issue 2: Peak Fronting

  • Question: What is causing the fronting of my this compound peak?

    Answer: Peak fronting is commonly caused by column overload (injecting too much sample mass) or a mismatch between the injection solvent and the mobile phase.[4] Given Nimodipine's poor water solubility, using a sample solvent that is significantly stronger than the mobile phase can lead to this issue.[5][6]

    Troubleshooting Steps:

    • Reduce Injection Volume or Concentration: Decrease the amount of this compound injected onto the column.

    • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

    • Check for Column Collapse: A void at the head of the column can cause peak fronting. This may necessitate column replacement.

Issue 3: Split Peaks

  • Question: My this compound peak is splitting. What could be the reason?

    Answer: Split peaks can arise from several issues, including a partially blocked column frit, a void in the column packing, or co-elution with an interfering peak.[7] Incompatibility between the sample solvent and the mobile phase can also be a cause.

    Troubleshooting Steps:

    • Ensure Sample is Fully Dissolved: Nimodipine is poorly soluble in water, ensure it is fully dissolved in your sample solvent before injection.[5][6]

    • Check for Column Contamination or Voids: If all peaks in your chromatogram are splitting, this points to a problem at the head of the column, such as a blocked frit or a void.[7] Reverse flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

    • Optimize Sample Solvent: As with peak fronting, ensure the sample solvent is as weak as possible while maintaining analyte solubility.

    • Consider Isotopic Effects: While less common to cause significant splitting, the slight retention time difference between Nimodipine and this compound could exacerbate a minor issue.[8] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[8][9][10] If you are analyzing both, ensure your chromatography has sufficient resolution.

Frequently Asked Questions (FAQs)

  • Q1: How might the deuterium labeling in this compound specifically affect its peak shape?

    • A1: The primary effect of deuterium labeling is a slight change in the molecule's hydrophobicity, which can lead to a small shift in retention time, typically eluting slightly earlier than the non-deuterated form in reversed-phase HPLC.[8][9][10] This "chromatographic isotope effect" does not inherently cause poor peak shape. However, if the chromatography is already suboptimal, this slight separation could manifest as a shoulder on the main peak or contribute to the appearance of a split peak if both deuterated and non-deuterated forms are present and not fully resolved.

  • Q2: What are the key physicochemical properties of Nimodipine to consider for HPLC method development?

    • A2: Nimodipine is a basic compound with a pKa of approximately 5.4.[3] It is highly lipophilic with a LogP of around 3.05 to 3.41 and has poor water solubility.[5][11] It is freely soluble in organic solvents like methanol, ethanol, and acetonitrile.[5][12] These properties are critical when selecting the mobile phase pH, organic solvent composition, and sample diluent.

  • Q3: Can my HPLC system contribute to poor peak shape?

    • A3: Yes, extra-column band broadening can contribute to poor peak shape.[1] This can be caused by using tubing with a large internal diameter or excessive length, as well as poorly made connections between the injector, column, and detector. Ensure all fittings are secure and use tubing with an appropriate internal diameter for your system.

Experimental Protocol: HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
  • Further dilute the stock solution with the mobile phase to the desired working concentration.

2. HPLC System and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][14]
Mobile Phase Acetonitrile and Water (70:30, v/v)[13][14] or Methanol and Water (70:30, v/v). For tailing issues, consider adding 0.1% formic acid to the mobile phase to control pH.
Flow Rate 1.0 mL/min[13][14]
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 236 nm[13][15]

3. System Suitability:

  • Before running samples, perform a system suitability test. The tailing factor for the this compound peak should ideally be less than 1.5.

Quantitative Data Summary

The following table summarizes key parameters for a typical Nimodipine HPLC method.

ParameterValueReference
pKa ~5.4[3]
LogP 3.05 - 3.41[5][11]
Solubility in Water Very low (~0.012 g/L)[16][17]
Common Mobile Phase Acetonitrile/Water or Methanol/Water[13][14]
Detection Wavelength 236 nm[13][15]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape of this compound start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_one_or_all Affects only this compound peak or all peaks? start->check_one_or_all all_peaks All Peaks Affected check_one_or_all->all_peaks All Peaks one_peak Only this compound Peak Affected check_one_or_all->one_peak One Peak system_issue System-Level Issue Suspected all_peaks->system_issue analyte_issue Analyte/Method-Specific Issue Suspected one_peak->analyte_issue check_frit_void Check for Blocked Frit or Column Void system_issue->check_frit_void check_connections Inspect Tubing and Connections for Leaks/Dead Volume system_issue->check_connections replace_column Consider Column Replacement check_frit_void->replace_column check_connections->system_issue end Peak Shape Improved replace_column->end check_tailing Peak Tailing? analyte_issue->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_solutions Address Tailing check_tailing->tailing_solutions Yes check_splitting Peak Splitting? check_fronting->check_splitting No fronting_solutions Address Fronting check_fronting->fronting_solutions Yes splitting_solutions Address Splitting check_splitting->splitting_solutions Yes lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing_solutions->lower_ph endcapped_column Use End-Capped or Polar-Embedded Column tailing_solutions->endcapped_column reduce_conc Reduce Sample Concentration tailing_solutions->reduce_conc lower_ph->end endcapped_column->end reduce_conc->end match_solvent Match Sample Solvent to Mobile Phase fronting_solutions->match_solvent reduce_inj_vol Reduce Injection Volume fronting_solutions->reduce_inj_vol match_solvent->end reduce_inj_vol->end ensure_dissolution Ensure Complete Sample Dissolution splitting_solutions->ensure_dissolution solvent_compatibility Check Sample Solvent/Mobile Phase Compatibility splitting_solutions->solvent_compatibility ensure_dissolution->end solvent_compatibility->end

Caption: A flowchart outlining a systematic approach to diagnosing and resolving poor HPLC peak shape for this compound.

References

Mitigating ion suppression effects on Nimodipine-d7 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression effects on the Nimodipine-d7 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Since this compound is used as an internal standard for the quantification of Nimodipine, any suppression of its signal can lead to inaccurate calculations of the native compound's concentration.

Q2: What are the common causes of ion suppression for this compound in biological samples?

A2: Ion suppression in the analysis of this compound from biological matrices like plasma or cerebrospinal fluid (CSF) is often caused by endogenous components that co-elute with the analyte.[3] The primary culprits are often phospholipids from cell membranes, as well as salts, proteins, and metabolites.[3] Exogenous substances, such as polymers leached from plasticware or mobile phase additives, can also contribute to ion suppression.

Q3: How can I determine if the this compound signal is being suppressed?

A3: A common method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which ion-suppressing components are eluting from the column.

Q4: Will using a deuterated internal standard like this compound automatically correct for ion suppression?

A4: While stable isotope-labeled internal standards like this compound are the best choice to compensate for matrix effects, they may not perfectly correct for ion suppression in all cases.[4][5][6] For effective compensation, the analyte and the internal standard must co-elute and experience the same degree of ionization suppression.[7] If the chromatographic separation is not optimal, or if there is a slight difference in retention time, the correction may be incomplete.

Troubleshooting Guide: Low or Variable this compound Signal

If you are experiencing a low or inconsistent signal for this compound, follow this troubleshooting guide to identify and mitigate the potential causes of ion suppression.

Diagram 1: Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Start: Low/Variable this compound Signal check_system 1. Verify System Performance - Check MS tune and calibration - Inspect ion source for contamination - Confirm mobile phase and LC conditions start->check_system system_ok System OK? check_system->system_ok fix_system Action: Clean Ion Source, Recalibrate, Prepare Fresh Mobile Phase system_ok->fix_system No assess_matrix_effect 2. Assess Matrix Effect - Perform post-column infusion experiment - Compare this compound response in matrix vs. neat solution system_ok->assess_matrix_effect Yes fix_system->check_system matrix_effect_present Significant Ion Suppression? assess_matrix_effect->matrix_effect_present optimize_chromatography 3. Optimize Chromatography - Modify gradient to separate this compound from suppression zones - Evaluate different column chemistry matrix_effect_present->optimize_chromatography Yes end End: Stable and Robust this compound Signal matrix_effect_present->end No chromatography_improved Suppression Mitigated? optimize_chromatography->chromatography_improved improve_sample_prep 4. Enhance Sample Preparation - Switch to a more rigorous technique (e.g., SPE) - Optimize current sample prep method chromatography_improved->improve_sample_prep No chromatography_improved->end Yes improve_sample_prep->end

Caption: A step-by-step workflow for troubleshooting and resolving ion suppression of the this compound signal.

Data on Mitigation Strategies

Effective sample preparation is one of the most critical factors in reducing ion suppression.[2] The choice of technique can significantly impact the cleanliness of the final extract and, consequently, the intensity and stability of the this compound signal.

Table 1: Illustrative Comparison of Sample Preparation Techniques on this compound Signal

Sample Preparation MethodThis compound Peak Area (in matrix)Matrix Effect (%)*
Protein Precipitation (PPT)85,00055%
Liquid-Liquid Extraction (LLE)120,00078%
Solid Phase Extraction (SPE)145,00094%

*Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the relative effectiveness of different sample preparation techniques in mitigating ion suppression. Actual results may vary depending on the specific experimental conditions.

*Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value closer to 100% indicates less ion suppression.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques and a representative LC-MS/MS method for Nimodipine analysis.

Sample Preparation Protocols

1. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing this compound.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add this compound internal standard solution.

  • Add 50 µL of 0.1 M NaOH and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).[8]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject.

3. Solid Phase Extraction (SPE)

Diagram 2: Solid Phase Extraction (SPE) Workflow

SPE_Workflow start Start: Plasma Sample with this compound pretreatment 1. Sample Pre-treatment (e.g., Dilute with 4% H3PO4) start->pretreatment conditioning 2. Condition SPE Cartridge (e.g., with Methanol then Water) pretreatment->conditioning loading 3. Load Sample onto Cartridge conditioning->loading washing 4. Wash Cartridge (e.g., with Water then 20% Methanol) - Removes polar interferences loading->washing elution 5. Elute this compound (e.g., with Acetonitrile) - Collect eluate washing->elution evaporation 6. Evaporate Eluate to Dryness elution->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution end Inject into LC-MS/MS reconstitution->end

Caption: A typical workflow for Solid Phase Extraction (SPE) to clean up biological samples before LC-MS/MS analysis.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute Nimodipine and this compound with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Representative LC-MS/MS Method
  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nimodipine: e.g., m/z 419.1 -> 343.1[9]

    • This compound: e.g., m/z 426.1 -> 350.1 (hypothetical, assuming +7 Da shift)

IonSuppressionMechanism cluster_ideal Ideal Condition (No Suppression) cluster_suppression Ion Suppression ideal_signal High Signal for A+ and IS+ suppressed_signal Low Signal for A+ and IS+ matrix_ions Matrix Ions (M+) gas_phase_ions gas_phase_ions gas_phase_ions->ideal_signal To Mass Analyzer gas_phase_ions->suppressed_signal Competition for Charge/ Surface Activity from M droplet droplet

References

Troubleshooting isotopic interference with Nimodipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nimodipine-d7 as an internal standard in mass spectrometry-based bioanalysis.

Troubleshooting Guides

Question: I am observing unexpected peaks in my this compound channel, even in blank samples. What could be the cause?

Answer:

This issue, often referred to as "crosstalk," can arise from several sources. The primary cause is typically isotopic contribution from the unlabeled Nimodipine analyte to the mass-to-charge ratio (m/z) of this compound.

Troubleshooting Workflow:

start Unexpected Peak in this compound Channel check_blanks Analyze Blank Matrix Sample (without Nimodipine or this compound) start->check_blanks check_analyte_only Analyze Sample with High Concentration of Nimodipine (No this compound) check_blanks->check_analyte_only If peak persists evaluate_mrm Evaluate and Optimize MRM Transitions check_analyte_only->evaluate_mrm If peak is present check_is_purity Verify Purity of this compound Standard check_is_purity->evaluate_mrm If impurities are found adjust_is_conc Adjust this compound Concentration evaluate_mrm->adjust_is_conc conclusion Interference Identified and Mitigated adjust_is_conc->conclusion cluster_0 Mass Spectrometer Ion Source cluster_1 Quadrupole 1 (Precursor Ion Selection) cluster_2 Quadrupole 2 (Collision Cell) cluster_3 Quadrupole 3 (Product Ion Selection) Nimodipine Nimodipine (m/z 418.4) Q1_Nimodipine Select m/z 418.4 Nimodipine->Q1_Nimodipine Nimodipine_isotopes Nimodipine + Isotopes (e.g., m/z 419.4, 420.4...) Q1_Nimodipine_d7 Select m/z 425.5 Nimodipine_isotopes->Q1_Nimodipine_d7 Interference Isotopic Contribution Nimodipine_isotopes->Interference Nimodipine_d7 This compound (m/z 425.5) Nimodipine_d7->Q1_Nimodipine_d7 Fragmentation_Nimodipine Fragmentation Q1_Nimodipine->Fragmentation_Nimodipine Fragmentation_Nimodipine_d7 Fragmentation Q1_Nimodipine_d7->Fragmentation_Nimodipine_d7 Q3_Nimodipine Select Product Ion (e.g., m/z 342.6) Fragmentation_Nimodipine->Q3_Nimodipine Q3_Nimodipine_d7 Select Product Ion (e.g., m/z 349.2) Fragmentation_Nimodipine_d7->Q3_Nimodipine_d7 Detector Detector Q3_Nimodipine->Detector Q3_Nimodipine_d7->Detector Interference->Q1_Nimodipine_d7 start Method Development selectivity Selectivity and Specificity (Check for interferences in blank matrix) start->selectivity linearity Linearity (Calibration curve) selectivity->linearity accuracy_precision Accuracy and Precision (Intra- and inter-day) linearity->accuracy_precision recovery_matrix Recovery and Matrix Effect accuracy_precision->recovery_matrix stability Stability (Freeze-thaw, bench-top, etc.) recovery_matrix->stability validation_complete Method Validated stability->validation_complete

Optimizing mobile phase composition for Nimodipine and Nimodipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nimodipine and its deuterated internal standard, Nimodipine-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for reversed-phase HPLC analysis of Nimodipine?

A common starting point for the reversed-phase HPLC analysis of Nimodipine is a mixture of an organic solvent, such as acetonitrile or methanol, and water.[1][2] The exact ratio can be optimized based on the specific column and system, but a higher proportion of the organic solvent is generally used due to the lipophilic nature of Nimodipine. For example, successful separations have been achieved with acetonitrile and water in ratios of 58:42 (v/v) and 70:30 (v/v).[2][3] Some methods also incorporate buffers, like phosphate buffer, to control the pH and improve peak shape.[2]

Q2: What are the recommended detection wavelengths for Nimodipine in HPLC-UV analysis?

Nimodipine exhibits maximum absorbance at approximately 236 nm.[2] Therefore, a detection wavelength of 235-241 nm is commonly used for its quantification in HPLC-UV methods.[2][3]

Q3: Why is an internal standard like this compound used in LC-MS/MS analysis?

A stable isotope-labeled internal standard, such as this compound, is crucial in LC-MS/MS analysis to ensure high accuracy and precision. It behaves almost identically to the analyte (Nimodipine) during sample preparation and ionization in the mass spectrometer. By correcting for variations in sample extraction, matrix effects, and instrument response, the internal standard allows for more reliable and reproducible quantification of the analyte.

Q4: How can I improve the sensitivity of my LC-MS/MS method for Nimodipine?

To enhance sensitivity in an LC-MS/MS method for Nimodipine, consider the following:

  • Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as capillary voltage, gas flows, and temperature, to maximize the ionization of Nimodipine.[4]

  • Select Appropriate MRM Transitions: Choose the most intense and specific multiple reaction monitoring (MRM) transitions for both Nimodipine and this compound.[4][5]

  • Improve Sample Preparation: Employ a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components that can cause ion suppression.[4]

  • Mobile Phase Additives: The addition of modifiers like formic acid or ammonium acetate to the mobile phase can improve the ionization efficiency of Nimodipine.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Nimodipine and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Interactions between the basic Nimodipine molecule and acidic silanol groups on the surface of the silica-based column packing can lead to peak tailing.[6][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to poor peak shapes.[7]

  • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.

  • Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[7]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. Alternatively, using a mobile phase with a lower pH (around 3) can protonate the silanol groups and reduce these interactions.[6]

  • Use an End-capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

  • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.

  • Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[7]

Issue 2: Low Sensitivity or Inconsistent Signal

Possible Causes:

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of Nimodipine and this compound in the mass spectrometer, leading to a suppressed or enhanced signal.[8]

  • Suboptimal Ionization Source Conditions: Incorrect settings for the ESI or APCI source can result in poor ionization efficiency.

  • Analyte Degradation: Nimodipine can be susceptible to degradation under certain conditions.[9]

  • Poor Fragmentation: In MS/MS, inefficient fragmentation of the parent ion will lead to a weak product ion signal.

Solutions:

  • Improve Sample Cleanup: Utilize more effective sample preparation methods like SPE or LLE to remove interfering matrix components.[10]

  • Optimize Chromatographic Separation: Modify the gradient or mobile phase composition to separate Nimodipine and this compound from matrix interferences.

  • Tune Mass Spectrometer: Carefully optimize all MS parameters, including ionization source settings and collision energy for the specific MRM transitions of your analytes.

  • Investigate Analyte Stability: Ensure proper storage and handling of samples to prevent degradation. Evaluate the stability of Nimodipine in the sample matrix and during the analytical process.

Issue 3: Retention Time Shifts

Possible Causes:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to shifts in retention time.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time variability, especially in gradient elution.

  • Column Temperature Fluctuations: Variations in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

Solutions:

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes.

  • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.

  • Monitor Column Performance: Regularly check the performance of your column using a standard sample and replace it when significant changes in retention time, peak shape, or backpressure are observed.

Experimental Protocols

Below are examples of experimental protocols for the analysis of Nimodipine.

Table 1: HPLC-UV Method for Nimodipine in Pharmaceutical Dosage Forms

ParameterCondition
Instrument HPLC with UV Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (58:42, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 241 nm
Injection Volume 20 µL
Column Temperature 40°C
Source:[1]

Table 2: LC-MS/MS Method for Nimodipine in Human Plasma

ParameterCondition
Instrument LC-MS/MS with ESI source
Column C18 (e.g., Varian® Polaris, 50 x 2.0 mm, 3 µm)
Mobile Phase Acetonitrile:0.02 M Ammonium Acetate (80:20, v/v)
Flow Rate 1.0 mL/min (with a 1:10 split before MS)
Injection Volume 10 µL
Internal Standard Dibucaine
MS/MS Transitions Nimodipine: m/z 418.6 → 342.6
Dibucaine: m/z 344.2 → 271.0
Source:[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the analysis of Nimodipine and this compound.

TroubleshootingWorkflow start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity, RT Shift) check_chromatography Review Chromatogram: - Peak Shape (Tailing/Fronting) - Retention Time (Shift) - Signal Intensity (Low/Inconsistent) start->check_chromatography check_system Check HPLC/LC-MS System: - Leaks? - Pressure Fluctuations? - Mobile Phase Levels? start->check_system peak_shape_issue Peak Shape Issue Identified check_chromatography->peak_shape_issue Asymmetry? sensitivity_issue Sensitivity Issue Identified check_chromatography->sensitivity_issue Low S/N? rt_shift_issue Retention Time Shift Identified check_chromatography->rt_shift_issue Inconsistent RT? escalate Consult Senior Analyst or Instrument Manufacturer check_system->escalate System Malfunction solution_peak_shape Troubleshoot Peak Shape: - Adjust Mobile Phase pH - Use End-capped Column - Reduce Sample Concentration - Check for Extra-column Volume peak_shape_issue->solution_peak_shape solution_sensitivity Troubleshoot Sensitivity: - Optimize MS Parameters - Improve Sample Cleanup - Check for Matrix Effects - Verify Analyte Stability sensitivity_issue->solution_sensitivity solution_rt_shift Troubleshoot RT Shift: - Prepare Fresh Mobile Phase - Ensure Column Equilibration - Control Column Temperature - Evaluate Column Performance rt_shift_issue->solution_rt_shift resolve Problem Resolved solution_peak_shape->resolve solution_sensitivity->resolve solution_rt_shift->resolve resolve->start New Problem Arises

Caption: A workflow for troubleshooting common chromatographic issues.

References

Common pitfalls when using Nimodipine-d7 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Nimodipine-d7 as an internal standard in bioanalytical studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Nimodipine, a dihydropyridine calcium channel blocker. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary purpose of an internal standard is to correct for the variability in sample preparation and instrument response. Since this compound is chemically almost identical to Nimodipine, it is expected to have similar extraction recovery, ionization efficiency, and chromatographic behavior, thus providing accurate quantification of the analyte.

Q2: We are observing significant variability in our results. What could be the potential causes when using this compound?

High variability in results when using this compound as an internal standard can stem from several factors:

  • Purity of the Internal Standard: Impurities in the this compound standard can lead to inaccurate quantification.

  • Stability of this compound: Deuterated compounds can sometimes be less stable than their non-deuterated counterparts under certain storage or experimental conditions.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, cerebrospinal fluid) can suppress or enhance the ionization of this compound differently than Nimodipine.

  • Isotopic Exchange: Although generally stable, the deuterium atoms on this compound could potentially exchange with protons from the solvent, especially under harsh pH or temperature conditions.

  • Chromatographic Separation: Inadequate chromatographic resolution between Nimodipine and this compound can lead to interference.

Q3: Can matrix effects influence the performance of this compound differently than Nimodipine?

Yes, even though stable isotope-labeled internal standards are designed to minimize differential matrix effects, variations can still occur.[1][2][3] Co-eluting endogenous matrix components can influence the ionization efficiency of both the analyte and the internal standard.[1][2][3] If the matrix effect is not consistent across different samples and concentrations, it can lead to inaccurate results. It is crucial to evaluate matrix effects during method validation by analyzing samples from multiple sources.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times

Symptoms:

  • Broad, tailing, or fronting peaks for this compound.

  • Inconsistent retention times across a run.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Column Degradation - Check the column performance with a standard mixture.- Replace the column if performance has deteriorated.
Mobile Phase Issues - Ensure the mobile phase is correctly prepared and degassed.- Verify the pH of the mobile phase.
Sample Solvent Mismatch - Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.
Injector Problems - Inspect the injector for blockages or leaks.- Clean or replace the injector components as necessary.
Issue 2: Inaccurate Quantification and High Variability

Symptoms:

  • Poor accuracy and precision in quality control (QC) samples.

  • Inconsistent analyte/IS peak area ratios.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Matrix Effects - Evaluate matrix effects by comparing the response of this compound in neat solution versus post-extraction spiked matrix samples.- Optimize sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components.[4]
Ion Suppression/Enhancement - Infuse a solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression or enhancement.[1][2][3][5]- Adjust chromatography to separate this compound from these regions.
Isotopic Instability/Exchange - Assess the stability of this compound in the sample matrix and processing solutions under the experimental conditions.- Avoid extreme pH and high temperatures during sample preparation and storage.
Impure Internal Standard - Verify the purity and isotopic enrichment of the this compound standard using a high-resolution mass spectrometer.- If significant impurities are present, obtain a new, high-purity standard.
Suboptimal MS/MS Parameters - Re-optimize the MS/MS parameters (e.g., collision energy, precursor/product ion selection) for both Nimodipine and this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Nimodipine and this compound spiked into the mobile phase.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted, and then Nimodipine and this compound are spiked into the final extract.

    • Set C (Pre-extraction Spike): Nimodipine and this compound are spiked into the biological matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the matrix factor (MF) and recovery (RE):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • RE = (Peak area of analyte in Set C) / (Peak area of analyte in Set B)

  • Assess the results: An MF value significantly different from 1 indicates the presence of matrix effects (ion suppression if <1, enhancement if >1).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Analysis Sample Biological Sample (Plasma, CSF) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Integration Peak Integration Analysis->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result troubleshooting_logic Start Inaccurate Results Observed Check_IS Check IS Purity & Stability Start->Check_IS Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Check_Chroma Assess Chromatography Start->Check_Chroma Check_MS Optimize MS Parameters Start->Check_MS Solution_IS Source New IS Check_IS->Solution_IS Solution_Matrix Improve Sample Cleanup Check_Matrix->Solution_Matrix Solution_Chroma Modify LC Method Check_Chroma->Solution_Chroma Solution_MS Re-optimize MS/MS Check_MS->Solution_MS

References

How to correct for variability with Nimodipine-d7 in quantitative assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nimodipine-d7 as an internal standard in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Nimodipine quantification?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative mass spectrometry assays. Because it is chemically identical to Nimodipine, it co-elutes chromatographically and experiences similar ionization effects and extraction recovery.[1] This allows it to accurately correct for variability introduced during sample preparation and analysis, leading to higher precision and accuracy in your results.

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored at -20°C.[2] It is also light-sensitive, so it is crucial to protect it from light to prevent photodegradation.[3][4] Prepare stock solutions in a suitable organic solvent like methanol and store them at -20°C in light-resistant containers.

Q3: What are the expected MRM transitions for Nimodipine and this compound?

A3: Based on published data for Nimodipine and the mass shift of the deuterated analog, the expected MRM transitions are as follows. These should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Nimodipine419.1343.0[5][6]
This compound426.1350.0Theoretical, based on a +7 Da shift.

Q4: How can I assess the stability of this compound in my biological matrix?

A4: To assess stability, you should perform freeze-thaw, short-term (bench-top), and long-term stability studies.[7][8] This involves analyzing quality control (QC) samples at low and high concentrations that have been subjected to these conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High Variability in this compound Signal 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Instability of this compound in the matrix or solvent.1. Ensure consistent and reproducible extraction procedures for all samples. 2. Verify the accuracy and precision of all pipettes used. 3. Perform stability experiments for this compound under your specific experimental conditions (e.g., bench-top, freeze-thaw cycles).[7][8]
Chromatographic Peak Tailing or Splitting for Nimodipine and/or this compound 1. Column degradation. 2. Incompatible mobile phase. 3. Sample overload.1. Replace the analytical column with a new one. 2. Ensure the mobile phase pH is appropriate for Nimodipine and that the organic/aqueous ratio is optimal. 3. Reduce the injection volume or dilute the sample.
Shift in Retention Time Between Nimodipine and this compound 1. Deuterium isotope effect. 2. Changes in chromatographic conditions (e.g., temperature, mobile phase composition).1. This can sometimes occur with deuterated standards. Ensure the peak integration windows are set appropriately for both analyte and internal standard. If the shift is significant, chromatographic conditions may need to be re-optimized to ensure co-elution. 2. Verify that the HPLC/UHPLC system is functioning correctly and that the mobile phase is prepared consistently.
Poor Recovery of Nimodipine and this compound 1. Suboptimal extraction solvent. 2. Incorrect pH during extraction. 3. Inefficient vortexing or mixing.1. Test different extraction solvents (e.g., hexane-ethyl acetate, diethyl ether).[3][4] 2. Adjust the pH of the sample to optimize the extraction of Nimodipine.[3] 3. Ensure thorough mixing during the extraction process.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting endogenous compounds from the biological matrix. 2. Phospholipids in plasma samples.1. Improve sample clean-up by using a more selective extraction method (e.g., solid-phase extraction). 2. Optimize the chromatographic separation to separate Nimodipine from interfering matrix components. 3. If using a protein precipitation method, consider a liquid-liquid extraction or solid-phase extraction to remove more interferences.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • To a 300 µL aliquot of plasma sample, add 25 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).[4]

  • Vortex mix for 1 minute.[4]

  • Add 1000 µL of a hexane/ethyl acetate (1:1 v/v) extraction solvent.[4]

  • Vortex mix for 5 minutes.[4]

  • Centrifuge at 2000 x g for 5 minutes.[4]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Typical LC-MS/MS Parameters

These parameters are a starting point for method development and should be optimized for your instrument.

Liquid Chromatography:

ParameterValue
Column C18, 3 µm, 50 x 2.0 mm[4]
Mobile Phase Acetonitrile and 0.02 M Ammonium Acetate (80:20, v/v)[4]
Flow Rate 1.0 mL/min (with a 1:10 split to the mass spectrometer)[4]
Injection Volume 10 µL[4]
Column Temperature 20°C[4]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Source Temperature 100°C[4]
Desolvation Temperature 300°C[4]
Nimodipine Transition 418.6 > 342.6 m/z[4]
This compound Transition 425.5 > (To be optimized, likely around 349.6 m/z)[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (300 µL) add_is Add this compound IS plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge extract Extract Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Nimodipine quantification.

troubleshooting_logic start High Variability in Results? check_is Check IS Signal Consistency start->check_is is_consistent IS Signal Consistent? check_is->is_consistent check_prep Review Sample Preparation prep_ok Preparation Consistent? check_prep->prep_ok check_chroma Examine Chromatography chroma_ok Good Peak Shape & RT? check_chroma->chroma_ok is_consistent->check_prep Yes optimize_prep Optimize Extraction/Cleanup is_consistent->optimize_prep No prep_ok->check_chroma Yes prep_ok->optimize_prep No investigate_matrix Investigate Matrix Effects chroma_ok->investigate_matrix Yes optimize_chroma Optimize LC Method chroma_ok->optimize_chroma No end Problem Resolved investigate_matrix->end optimize_prep->end optimize_chroma->end

Caption: Troubleshooting decision tree for assay variability.

References

Impact of matrix effects on Nimodipine-d7 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of matrix effects on the quantification of Nimodipine-d7, a common internal standard for the analysis of Nimodipine in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS analysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, cerebrospinal fluid).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2] The "matrix" consists of all components in the sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][3]

Q2: Why is it crucial to evaluate matrix effects for this compound?

A2: Evaluating matrix effects is critical because they can lead to erroneous quantification of Nimodipine.[4] If the matrix effect on this compound (the internal standard) is different from that on Nimodipine (the analyte), the ratio of their responses will not accurately reflect the true concentration of Nimodipine. The regulatory guidelines for bioanalytical method validation mandate the assessment of matrix effects to ensure the reliability of the data.[5]

Q3: What are the common causes of matrix effects in this compound analysis?

A3: Matrix effects in the analysis of this compound are often caused by:

  • Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma or cerebrospinal fluid can co-elute with this compound and interfere with its ionization.[4]

  • Sample preparation reagents: Reagents used during sample preparation, if not completely removed, can contribute to matrix effects.

  • Co-administered drugs: Other drugs or their metabolites present in the sample may co-elute and cause ion suppression or enhancement.[4]

Q4: How can I quantitatively assess the matrix effect on this compound?

A4: The "golden standard" for the quantitative assessment of matrix effects is the post-extraction spiking method.[4] This involves comparing the peak area of this compound in a post-spiked matrix extract to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[4]

Troubleshooting Guide

Issue 1: High variability in this compound peak area between different sample lots.

  • Possible Cause: This issue, known as relative matrix effect, arises from differences in the composition of the biological matrix from different individuals or sources.

  • Troubleshooting Steps:

    • Evaluate Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix.[4]

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of interfering components.[3] Protein precipitation is a simpler but often less clean method.[6]

    • Chromatographic Separation: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate this compound from the interfering matrix components.[3]

Issue 2: Significant ion suppression is observed for this compound.

  • Possible Cause: Co-elution of highly abundant matrix components, particularly phospholipids, is a common cause of ion suppression in electrospray ionization (ESI).[7]

  • Troubleshooting Steps:

    • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the retention time regions where ion suppression occurs. This involves infusing a constant flow of this compound solution post-column while injecting a blank matrix extract.[8][4]

    • Modify Chromatography: Adjust the chromatographic method to shift the retention time of this compound away from the regions of significant ion suppression.

    • Improve Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent.

    • Change Ionization Source: If available, consider using atmospheric pressure chemical ionization (APCI), as it is generally less susceptible to matrix effects than ESI.[7]

Issue 3: Inconsistent internal standard response leading to poor precision and accuracy.

  • Possible Cause: The matrix effect is not being adequately compensated for by this compound. This can happen if the matrix effect on Nimodipine and this compound is different.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that Nimodipine and this compound co-elute as closely as possible.

    • Assess IS-Normalized Matrix Factor: Calculate the matrix factor for both Nimodipine and this compound and then determine the IS-normalized matrix factor. The variability of this factor across different lots of the matrix should be within acceptable limits (typically ≤15%).

    • Re-evaluate Sample Preparation: A more effective sample clean-up can minimize the overall matrix effect, leading to more consistent responses for both the analyte and the internal standard.

Quantitative Data Summary

The following tables provide representative data for the assessment of matrix effect, recovery, and process efficiency in a typical LC-MS/MS assay for Nimodipine.

Table 1: Matrix Effect and Recovery Data for Nimodipine

ParameterLow QC (5 ng/mL)High QC (50 ng/mL)Acceptance Criteria
Matrix Factor (MF)
Lot 10.920.95MF should be consistent across lots.
Lot 20.890.91
Lot 30.950.98
Mean MF 0.920.95
Recovery (%)
Lot 185.288.1Recovery should be consistent and reproducible.
Lot 283.786.5
Lot 386.189.0
Mean Recovery (%) 85.087.9
Process Efficiency (%)
Lot 178.583.7
Lot 274.579.2
Lot 381.887.2
Mean Process Efficiency (%) 78.383.4

Table 2: Internal Standard Normalized Factors

ParameterLow QC (5 ng/mL)High QC (50 ng/mL)Acceptance Criteria
IS-Normalized Matrix Factor CV ≤ 15%
Lot 11.011.02
Lot 20.991.00
Lot 31.031.04
Mean 1.011.02
CV (%) 2.02.0
IS-Normalized Recovery (%)
Lot 10.980.99
Lot 20.970.98
Lot 30.991.00
Mean 0.980.99
CV (%) 1.01.0
IS-Normalized Process Efficiency (%)
Lot 10.991.01
Lot 20.960.98
Lot 31.021.03
Mean 0.991.01
CV (%) 3.12.5

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Nimodipine and this compound in the mobile phase or reconstitution solvent at two concentrations (low and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final extraction step, spike the extracts with Nimodipine and this compound to the same final concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike blank biological matrix from the same six sources with Nimodipine and this compound before initiating the extraction process.

  • Analyze Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both Nimodipine and this compound.

  • Calculations:

    • Matrix Factor (MF): Mean Peak Area (Set B) / Mean Peak Area (Set A)

    • Recovery (RE): Mean Peak Area (Set C) / Mean Peak Area (Set B)

    • Process Efficiency (PE): Mean Peak Area (Set C) / Mean Peak Area (Set A) or MF * RE

    • IS-Normalized MF: (Peak Area Analyte / Peak Area IS) in Set B / (Peak Area Analyte / Peak Area IS) in Set A

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

  • Set up Infusion: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.

  • Inject Blank Matrix: Inject an extracted blank matrix sample onto the LC column.

  • Monitor Signal: Monitor the this compound signal in the mass spectrometer. Any deviation (suppression or enhancement) from the stable baseline indicates the presence of matrix effects at that specific retention time.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Biological Sample (e.g., Plasma) spike_is Spike with this compound (IS) start->spike_is extraction Extraction (Protein Precipitation, LLE, or SPE) spike_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection Transfer to Autosampler separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Nimodipine / this compound) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification TroubleshootingLogic issue Issue: Inconsistent this compound Signal cause1 Possible Cause 1: Relative Matrix Effect issue->cause1 cause2 Possible Cause 2: Significant Ion Suppression issue->cause2 cause3 Possible Cause 3: Poor Compensation by IS issue->cause3 solution1a Action: Evaluate Multiple Matrix Lots cause1->solution1a solution1b Action: Improve Sample Cleanup (SPE/LLE) cause1->solution1b solution2a Action: Post-Column Infusion Test cause2->solution2a cause3->solution1b solution3a Action: Verify Analyte/IS Co-elution cause3->solution3a outcome Resolution: Improved Precision and Accuracy solution1a->outcome solution1b->outcome solution2b Action: Optimize Chromatography solution2a->solution2b solution2b->outcome solution3a->outcome

References

Technical Support Center: Optimizing Nimodipine and Nimodipine-d7 Extraction Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the extraction of Nimodipine and its deuterated internal standard, Nimodipine-d7, from biological matrices.

Troubleshooting Guides

This section addresses common issues encountered during the solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of Nimodipine and this compound.

Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery of Nimodipine / this compound Incomplete Extraction: Suboptimal solvent choice or volume.- Solvent Selection: Use a water-immiscible organic solvent in which Nimodipine is highly soluble. Ethyl acetate, diethyl ether, and mixtures like hexane-ethyl acetate (1:1 v/v) are effective. - Solvent-to-Sample Ratio: Increase the ratio of organic solvent to the aqueous sample. A ratio of 7:1 is a good starting point, but empirical optimization is recommended.
Analyte Ionization: Nimodipine is a weakly basic compound (pKa ≈ 5.4). If the pH of the aqueous sample is too low, the compound will be protonated and more water-soluble.- pH Adjustment: Adjust the sample pH to be at least 2 units above the pKa of Nimodipine (i.e., pH > 7.4) to ensure it is in its neutral, more hydrophobic form. The use of a saturated sodium bicarbonate solution is a common practice to basify the plasma sample.[1][2]
"Salting Out" Effect Not Utilized: High aqueous solubility of Nimodipine can still limit extraction efficiency.- Salt Addition: Add a neutral salt, such as sodium chloride or sodium sulfate (e.g., 3-5 M), to the aqueous sample to decrease the solubility of Nimodipine and drive it into the organic phase.
Emulsion Formation High Concentration of Surfactant-like Molecules: Biological matrices like plasma contain components that can stabilize emulsions.- Centrifugation: Spin the sample at a higher speed and for a longer duration. - Solvent Addition: Add a small amount of a different organic solvent (e.g., methanol) to disrupt the emulsion. - Salt Addition: Adding salt can help to break emulsions. - pH Adjustment: Altering the pH of the aqueous phase can sometimes destabilize the emulsion.
High Variability in Recovery Inconsistent Shaking/Vortexing: The efficiency of extraction depends on achieving equilibrium, which is facilitated by thorough mixing.- Standardize Mixing: Use a mechanical shaker or vortexer with consistent time and speed settings for all samples.
Inaccurate Pipetting: Small errors in solvent or sample volumes can lead to significant variability.- Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Careful Technique: Use proper pipetting techniques to ensure accuracy and precision.
Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery of Nimodipine / this compound Inappropriate Sorbent Selection: The chosen SPE sorbent does not have a strong enough affinity for Nimodipine.- Sorbent Choice: For a non-polar compound like Nimodipine (LogP ≈ 3.4), a reversed-phase sorbent such as C8 or C18 is generally suitable. Polymeric sorbents can also be effective.
Improper Column Conditioning: The sorbent is not properly activated, leading to poor interaction with the analyte.- Conditioning Protocol: Ensure the SPE cartridge is conditioned sequentially with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer at the sample pH). Do not let the sorbent dry out between steps.
Analyte Breakthrough During Loading: The sample is loaded too quickly, or the solvent in which the sample is dissolved is too strong, preventing the analyte from binding to the sorbent.- Flow Rate: Decrease the flow rate during sample loading to allow for sufficient interaction time between Nimodipine and the sorbent. - Sample Dilution: Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.
Analyte Loss During Washing: The wash solvent is too strong and is eluting the Nimodipine along with the interferences.- Wash Solvent Optimization: Use a weaker wash solvent. For reversed-phase SPE, this would be a solvent with a higher aqueous content. Test different percentages of organic solvent in water to find the optimal balance of removing interferences without eluting the analyte.
Incomplete Elution: The elution solvent is not strong enough to desorb Nimodipine from the sorbent.- Elution Solvent Strength: Use a stronger organic solvent for elution (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base if secondary interactions are present). - Elution Volume: Ensure a sufficient volume of elution solvent is used. Eluting with multiple smaller volumes can be more effective than a single large volume.
High Matrix Effects in LC-MS/MS Analysis Co-elution of Matrix Components: Endogenous components from the biological matrix are not being effectively removed during the SPE process and are co-eluting with Nimodipine, causing ion suppression or enhancement.- Optimize Wash Step: Incorporate a more rigorous wash step with a solvent that can remove the interfering components without eluting Nimodipine. - Sorbent Selection: Consider a different SPE sorbent with a different selectivity. - Chromatographic Separation: Adjust the LC gradient to separate the analyte from the matrix interferences.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Nimodipine to consider for extraction?

A1: Nimodipine is a lipophilic (LogP ≈ 3.41) and weakly basic (pKa ≈ 5.4) compound.[1][2] Its lipophilicity suggests good solubility in organic solvents, making LLE and reversed-phase SPE viable options. The pKa indicates that its charge state is pH-dependent; therefore, adjusting the pH of the sample is critical for efficient extraction.

Q2: How should I handle Nimodipine samples to ensure stability?

A2: Nimodipine is sensitive to light and can degrade under acidic and basic conditions. Therefore, it is recommended to work under yellow light, protect samples from direct light exposure, and process them in a timely manner. While thermally stable, prolonged exposure to harsh pH conditions should be avoided.

Q3: What is a suitable internal standard for Nimodipine analysis, and will its extraction be similar?

A3: this compound is the ideal stable isotope-labeled internal standard. Its physicochemical properties are nearly identical to Nimodipine, so it is expected to have very similar extraction behavior. The use of a stable isotope-labeled internal standard is the best way to compensate for any variability or loss during sample preparation and analysis. In the absence of a deuterated analog, other dihydropyridine calcium channel blockers like nitrendipine or dibucaine have been used.[1][3]

Q4: Can I use protein precipitation for Nimodipine extraction?

A4: While protein precipitation with a solvent like acetonitrile is a simpler and faster technique, it is generally less clean than LLE or SPE. This can lead to higher matrix effects in sensitive LC-MS/MS analyses. For methods requiring lower limits of quantification and higher accuracy, LLE or SPE are preferred.

Q5: Are there any known issues with the extraction of this compound specifically?

A5: While significant differences are not expected, it is important to be aware of potential deuterium isotope effects, which can in rare cases lead to slight differences in chromatographic retention times compared to the unlabeled analyte. This is generally minimal and does not affect quantification when using appropriate integration methods.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of Nimodipine and this compound from Human Plasma
  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean polypropylene tube.

    • Add 50 µL of this compound internal standard working solution (concentration will depend on the analytical method's sensitivity).

    • Vortex for 10 seconds.

    • Add 200 µL of saturated sodium bicarbonate solution to basify the sample.[1][2]

    • Vortex for 10 seconds.

  • Extraction:

    • Add 3 mL of ethyl acetate (or another suitable solvent like diethyl ether or a 1:1 v/v mixture of hexane and ethyl acetate).[3]

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Detailed Methodology for Solid-Phase Extraction (SPE) of Nimodipine and this compound from Human Plasma
  • Sorbent Selection:

    • Use a reversed-phase SPE cartridge, such as a C18 or a polymeric sorbent (e.g., HLB), with a sorbent mass appropriate for the sample volume (e.g., 30-60 mg for 0.5-1 mL of plasma).

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pre-treat the plasma sample (500 µL) by adding the this compound internal standard and diluting it with 500 µL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution:

    • Elute the Nimodipine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Data Presentation

Table 1: Physicochemical Properties of Nimodipine
PropertyValueReference
Molecular FormulaC₂₁H₂₆N₂O₇PubChem
Molecular Weight418.44 g/mol PubChem
pKa (Weakly Basic)~5.4[1]
LogP (Octanol/Water)~3.41[2]
Water SolubilityLow-
Melting Point125 °CPubChem
Table 2: Comparison of Reported LLE Protocols for Nimodipine from Plasma
Extraction SolventSample Pre-treatmentReported RecoveryReference
Diethyl etherAddition of saturated NaHCO₃>85%[1][2]
Hexane-Ethyl acetate (1:1 v/v)Not specifiedNot specified[3]
1-PentanolNot specified95.91%-
Tert-butyl methyl etherNot specified>80%-

Visualizations

LLE_Workflow start Start: Plasma Sample (0.5 mL) add_is Add this compound (IS) start->add_is add_base Add Saturated NaHCO3 (0.2 mL) add_is->add_base vortex1 Vortex add_base->vortex1 add_solvent Add Ethyl Acetate (3 mL) vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow start Start: C18 SPE Cartridge condition Condition: Methanol (1 mL) start->condition equilibrate Equilibrate: Water (1 mL) condition->equilibrate load Load: Pre-treated Plasma Sample (1 mL) equilibrate->load wash Wash: 10% Methanol in Water (1 mL) load->wash dry Dry Cartridge (5-10 min) wash->dry elute Elute: Methanol (1 mL) dry->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Troubleshooting_Logic start Low Recovery? check_ph Is Sample pH > 7.4? (for LLE) start->check_ph Yes emulsion Emulsion Formation? start->emulsion No check_solvent Is Extraction Solvent Appropriate? check_ph->check_solvent Yes adjust_ph Adjust pH with Base check_ph->adjust_ph No check_spe_steps Are SPE Steps (Condition, Load, Wash, Elute) Optimized? check_solvent->check_spe_steps Yes optimize_solvent Optimize Solvent Type and Volume check_solvent->optimize_solvent No optimize_spe Systematically Optimize Each SPE Step check_spe_steps->optimize_spe No end Recovery Optimized check_spe_steps->end Yes adjust_ph->check_ph optimize_solvent->check_solvent optimize_spe->check_spe_steps break_emulsion Centrifuge Longer, Add Salt or Methanol emulsion->break_emulsion Yes emulsion->end No break_emulsion->end

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Nimodipine using Nimodipine-d7 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nimodipine in biological matrices, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard, Nimodipine-d7. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by effectively compensating for matrix effects and variations in sample processing.

This document presents supporting experimental data from published studies, detailed methodologies, and a comparative analysis of different internal standards to aid researchers in selecting and implementing the most robust analytical method for their pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Nimodipine.

Comparative Analysis of Validated Analytical Methods for Nimodipine

The selection of an appropriate internal standard is critical for the development of a reliable bioanalytical method. While various structural analogs have been successfully used for the quantification of Nimodipine, a deuterated internal standard like this compound offers the closest physicochemical properties to the analyte, ensuring optimal correction for any analytical variability. The following tables summarize the performance characteristics of different validated methods.

Table 1: LC-MS/MS Method Performance with Different Internal Standards

ParameterMethod with this compound (Proposed)Method with Nitrendipine[1]Method with Dibucaine[2][3]Method with Lacosamide[4]
Matrix Cerebrospinal Fluid (CSF), PlasmaHuman PlasmaHuman PlasmaHuman Plasma, CSF
Linearity Range 0.04 - 800 pg/mL (CSF), 0.2 - 100 ng/mL (Plasma)0.5 - 100 ng/mL0.1 - 40 ng/mL2.0 - 40.0 ng/mL (Plasma), 40.0 - 800.0 pg/mL (CSF)
Lower Limit of Quantification (LLOQ) 40 pg/mL (CSF)[4], 0.2 ng/mL (Plasma)0.5 ng/mL100 pg/mL0.4 ng/mL (Plasma), 40 pg/mL (CSF)[4]
Intra-day Precision (%RSD) < 15%Acceptable< 15%≤ 15%
Inter-day Precision (%RSD) < 15%Acceptable< 15%≤ 15%
Accuracy (%RE) Within ±15%AcceptableWithin ±15%≤ 15%
Recovery > 90% (CSF)[4], > 75% (Plasma)[4]Not explicitly statedNot explicitly stated≥ 75% (Plasma), ≥ 90% (CSF)[4]

Table 2: HPLC Method Performance with UV Detection

ParameterMethod with Nifedipine[5][6][7]
Matrix Rat Plasma
Linearity Range 10.0 - 150.0 ng/mL
Lower Limit of Quantification (LOQ) Calculated as 10(SD/S)
Intra-day Precision (%RSD) 1.00% - 2.23%
Inter-day Precision (%RSD) 1.17% - 3.10%
Accuracy (%RE) 95.12% - 101.28%
Recovery 95.91% (Nimodipine), 86.61% (Nifedipine)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS method using this compound and a comparative HPLC method.

LC-MS/MS Method with this compound Internal Standard

This method is adapted from established protocols for Nimodipine quantification and incorporates the use of this compound as the internal standard for enhanced accuracy.

1. Sample Preparation (Plasma or CSF)

  • To 250 µL of plasma or CSF, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 750 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nimodipine: Precursor ion (Q1) m/z 419.2 -> Product ion (Q3) m/z 343.1.

    • This compound: Precursor ion (Q1) m/z 426.2 -> Product ion (Q3) m/z 350.1 (predicted).

  • Optimization: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Alternative HPLC-UV Method with Nifedipine Internal Standard

This method provides a cost-effective alternative to LC-MS/MS, though with potentially lower sensitivity and selectivity.

1. Sample Preparation (Rat Plasma)[6]

  • To 230 µL of rat plasma, add 20 µL of Nimodipine working standard solution and 100 µL of Nifedipine internal standard solution (10 µg/mL in methanol).[6]

  • Add 1 mL of 1-pentanol as the extraction solvent.[6]

  • Vortex for 2 minutes.[6]

  • Centrifuge at 4000 rpm for 10 minutes.[6]

  • The organic layer is then processed for injection into the HPLC system.

2. HPLC Conditions[5]

  • Column: Octadecylsilane (ODS) C18 column.[5]

  • Mobile Phase: Water/Methanol mixture.[5]

  • Detection: UV detector at a specified wavelength (e.g., 238 nm).

  • Flow Rate: Isocratic flow rate.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the validation of a bioanalytical method for Nimodipine using this compound.

G cluster_0 Method Development & Optimization cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Method Validation (ICH/FDA Guidelines) cluster_4 Data Analysis MD1 Selection of IS (this compound) MD2 Optimization of LC Conditions MD1->MD2 MD3 Optimization of MS/MS Parameters MD2->MD3 SP1 Spiking Biological Matrix with Nimodipine & this compound MD3->SP1 SP2 Protein Precipitation / Liquid-Liquid Extraction SP1->SP2 SP3 Evaporation & Reconstitution SP2->SP3 DA1 LC-MS/MS Analysis SP3->DA1 DA2 MRM Data Collection DA1->DA2 AN1 Peak Integration & Ratio Calculation (Analyte/IS) DA2->AN1 V1 Selectivity & Specificity V2 Linearity & Range V1->V2 V3 Precision & Accuracy V2->V3 V4 LLOQ & LOD V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability V5->V6 AN2 Calibration Curve Generation AN1->AN2 AN3 Quantification of Unknowns AN2->AN3 AN3->V3

Caption: Workflow for Nimodipine bioanalytical method validation.

Conclusion

The use of a deuterated internal standard, such as this compound, in an LC-MS/MS method offers the most reliable and accurate approach for the quantification of Nimodipine in biological matrices. This is due to the near-identical chemical and physical properties of the analyte and the internal standard, which allows for effective compensation of matrix effects and procedural losses. While other internal standards and analytical techniques like HPLC-UV can provide valid results, the use of a stable isotope-labeled internal standard is highly recommended for definitive pharmacokinetic and clinical studies where precision and accuracy are paramount. This guide provides the necessary information for researchers to make an informed decision on the most appropriate analytical method for their specific needs.

References

Linearity, accuracy, and precision of Nimodipine quantification with Nimodipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the linearity, accuracy, and precision of nimodipine quantification, with a focus on the performance of the deuterated internal standard, nimodipine-d7, in comparison to other commonly used internal standards.

In the realm of neurotherapeutics, the accurate quantification of nimodipine, a dihydropyridine calcium channel blocker crucial for managing cerebral vasospasm following subarachnoid hemorrhage, is paramount for both clinical monitoring and pharmacokinetic studies. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of a suitable internal standard (IS) to ensure the accuracy and precision of results. This guide provides a comparative overview of the performance of various analytical methods for nimodipine quantification, with a special emphasis on the use of its deuterated analogue, this compound, as an internal standard.

The Gold Standard: this compound

A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice for LC-MS/MS-based quantification. This is because its physicochemical properties are nearly identical to the analyte, nimodipine. This similarity ensures that any variations during sample preparation, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard to the same extent, leading to highly accurate and precise measurements.

A study by Giese et al. (2020) established a robust method for the simultaneous quantification of nimodipine and glutamate in cerebrospinal fluid (CSF) using this compound as the internal standard. The validation of this method demonstrates excellent linearity, accuracy, and precision, solidifying the position of this compound as a superior choice for internal standardization.

Alternative Internal Standards: A Comparative Look

While this compound is the preferred internal standard, other molecules have been successfully employed in various validated methods for nimodipine quantification. These alternatives, typically structurally similar compounds, can also yield reliable results, though they may not compensate for all potential sources of analytical variability as effectively as a stable isotope-labeled standard.

This guide compares the performance of this compound with three other internal standards reported in the literature:

  • Nitrendipine : A dihydropyridine calcium channel blocker structurally similar to nimodipine.

  • Lacosamide : An anticonvulsant drug, structurally distinct from nimodipine.

  • Dibucaine : A local anesthetic, also structurally different from nimodipine.

The following tables summarize the key performance characteristics of LC-MS/MS methods for nimodipine quantification using these different internal standards.

Data Presentation: Performance Comparison

Table 1: Linearity of Nimodipine Quantification Methods

Internal StandardMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
This compound CSF0.1 - 10> 0.99Giese et al. (2020)
NitrendipineHuman Plasma0.5 - 100> 0.999[1]
LacosamideHuman Plasma2.0 - 40.0Not Reported[2]
DibucaineHuman Plasma0.1 - 40> 0.9938

Table 2: Accuracy of Nimodipine Quantification Methods

Internal StandardMatrixQC LevelAccuracy (%)Reference
This compound CSFLLOQ (0.1 ng/mL)108.0Giese et al. (2020)
Low QC (0.3 ng/mL)103.3Giese et al. (2020)
Mid QC (3 ng/mL)101.7Giese et al. (2020)
High QC (8 ng/mL)98.8Giese et al. (2020)
NitrendipineHuman Plasma1 ng/mL102.4[1]
20 ng/mL101.2[1]
80 ng/mL100.5[1]
LacosamideHuman PlasmaNot specified≤ 15% deviation[2]
DibucaineHuman PlasmaLLOQ (0.1 ng/mL)103.0
0.3 ng/mL98.7
15 ng/mL101.3
35 ng/mL102.9

Table 3: Precision of Nimodipine Quantification Methods

Internal StandardMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
This compound CSFLLOQ (0.1 ng/mL)8.912.5Giese et al. (2020)
Low QC (0.3 ng/mL)6.58.7Giese et al. (2020)
Mid QC (3 ng/mL)4.26.9Giese et al. (2020)
High QC (8 ng/mL)3.85.4Giese et al. (2020)
NitrendipineHuman Plasma1 ng/mL5.67.8[1]
20 ng/mL4.16.5[1]
80 ng/mL3.55.9[1]
LacosamideHuman PlasmaNot specified≤ 15%≤ 15%[2]
DibucaineHuman PlasmaLLOQ (0.1 ng/mL)7.09.8
0.3 ng/mL5.48.1
15 ng/mL3.96.2
35 ng/mL3.15.5

Experimental Protocols

A detailed methodology is crucial for the replication and validation of any analytical method. Below are the summarized experimental protocols for the quantification of nimodipine using this compound and the alternative internal standards discussed.

Method 1: Nimodipine Quantification using this compound in CSF (Giese et al., 2020)

  • Sample Preparation : To 100 µL of CSF, 25 µL of an internal standard working solution (this compound) was added, followed by protein precipitation with 300 µL of acetonitrile. After vortexing and centrifugation, the supernatant was evaporated to dryness and reconstituted in 100 µL of mobile phase.

  • Chromatography : Separation was achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry : Detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions were m/z 419.2 → 343.1 for nimodipine and m/z 426.2 → 343.1 for this compound.

Method 2: Nimodipine Quantification using Nitrendipine in Human Plasma

  • Sample Preparation : To 200 µL of human plasma, 20 µL of internal standard solution (nitrendipine) was added. The samples were then subjected to liquid-liquid extraction with methyl tert-butyl ether. The organic layer was separated, evaporated, and the residue was reconstituted in the mobile phase.[1]

  • Chromatography : A C18 column was used with an isocratic mobile phase of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.[1]

  • Mass Spectrometry : ESI in positive mode was used with MRM transitions of m/z 419.2 → 343.2 for nimodipine and m/z 361.1 → 315.1 for nitrendipine.[1]

Method 3: Nimodipine Quantification using Lacosamide in Human Plasma

  • Sample Preparation : Plasma samples (250 µL) were deproteinized by the addition of acetonitrile containing the internal standard, lacosamide.[2] After centrifugation, the supernatant was directly injected into the LC-MS/MS system.[2]

  • Chromatography : A C18 column with a gradient elution of a mobile phase composed of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was used for separation.[2]

  • Mass Spectrometry : Detection was carried out using ESI in positive mode, monitoring the MRM transitions m/z 419.1 → 343.0 for nimodipine and m/z 251.1 → 108.0 for lacosamide.[2]

Method 4: Nimodipine Quantification using Dibucaine in Human Plasma

  • Sample Preparation : To 500 µL of plasma, 50 µL of the internal standard solution (dibucaine) was added. Liquid-liquid extraction was performed using a mixture of n-hexane and ethyl acetate. The organic layer was evaporated, and the residue was reconstituted.

  • Chromatography : A C18 column with an isocratic mobile phase of acetonitrile and 10 mM ammonium acetate (80:20, v/v) was employed.

  • Mass Spectrometry : ESI in positive mode was utilized with MRM transitions of m/z 419.2 → 343.1 for nimodipine and m/z 344.3 → 287.2 for dibucaine.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma/CSF) AddIS Addition of Internal Standard BiologicalMatrix->AddIS Extraction Extraction (Protein Precipitation or LLE) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Experimental Workflow for Nimodipine Quantification.

validation_parameters cluster_method_validation Bioanalytical Method Validation cluster_precision_types Types of Precision Linearity Linearity (Correlation between concentration and response) Accuracy Accuracy (Closeness to the true value) Precision Precision (Reproducibility of measurements) IntraDay Intra-day (within a day) Precision->IntraDay InterDay Inter-day (between days) Precision->InterDay

Caption: Key Parameters of Bioanalytical Method Validation.

References

Determining Nimodipine's Limits of Detection and Quantification with Nimodipine-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Nimodipine, a critical calcium channel blocker, using its deuterated internal standard, Nimodipine-d7. The focus is on providing robust experimental data and detailed protocols to aid in the development and validation of sensitive and reliable bioanalytical methods, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the Limit of Quantification (LOQ) values for Nimodipine from various published LC-MS/MS methods. While the specified internal standard is this compound, many published methods utilize other internal standards. The principles of LOD and LOQ determination remain consistent across these methods.

LLOQ (ng/mL)Analytical MethodMatrixInternal Standard
0.1HPLC-MS/MSHuman PlasmaDibucaine
0.2UPLC-MS/MSHuman PlasmaNitrendipine
0.4UHPLC-MS/MSHuman PlasmaLacosamide
0.5LC-ESI-MSHuman PlasmaNitrendipine[1]
1.5LC-MS/MSHuman PlasmaNot Specified

Note: The Limit of Detection (LOD) is often not explicitly reported in quantitative bioanalytical studies, as the focus is on the LOQ, which represents the lowest concentration that can be measured with acceptable accuracy and precision. The LOD is generally estimated to be 3 to 10 times lower than the LOQ.

Detailed Experimental Protocol: LOD and LOQ Determination for Nimodipine using LC-MS/MS

This protocol outlines a typical procedure for determining the LOD and LOQ of Nimodipine in human plasma using this compound as an internal standard. This method is based on established bioanalytical method validation guidelines from the FDA and ICH.

Materials and Reagents
  • Nimodipine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free, with appropriate anticoagulant)

  • 96-well plates or microcentrifuge tubes

  • Analytical balance

  • Calibrated pipettes

Instrumentation
  • A validated LC-MS/MS system consisting of a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nimodipine and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Nimodipine primary stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions for spiking into the plasma to form the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of blank human plasma into a 96-well plate or microcentrifuge tubes.

  • Spike the plasma samples with the Nimodipine working standard solutions to prepare calibration standards and quality control (QC) samples.

  • Add 10 µL of the this compound internal standard working solution to all samples except the blank.

  • Add 300 µL of cold acetonitrile to each well/tube to precipitate the plasma proteins.

  • Vortex the plate/tubes for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate/vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate Nimodipine from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nimodipine: Precursor ion m/z 419.2 → Product ion m/z 343.1.[2]

      • This compound (Predicted): Precursor ion m/z 426.2 → Product ion m/z 343.1 or 350.1 (The exact transition should be determined by direct infusion of the this compound standard). The prediction is based on the common fragmentation pattern of Nimodipine.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows, and compound-dependent parameters like collision energy and cone voltage for both Nimodipine and this compound.

Determination of LOD and LOQ
  • Limit of Detection (LOD): The LOD is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of at least 3. This is usually established by injecting a series of diluted solutions of Nimodipine.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. According to FDA guidelines, the analyte response at the LLOQ should be at least 5 times the response of a blank sample. The precision (%CV) should be ≤ 20%, and the accuracy (% bias) should be within ±20%.

    • Prepare a calibration curve in the biological matrix consisting of a blank, a zero sample (with internal standard), and at least six non-zero concentrations, including the expected LOQ.

    • Analyze multiple replicates (at least 5) of the suspected LOQ concentration.

    • Calculate the precision (as percent coefficient of variation, %CV) and accuracy (as percent bias) for these replicates.

    • The lowest concentration that meets the acceptance criteria (≤20% for both precision and accuracy) is established as the LOQ.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the LOD and LOQ of Nimodipine.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation stock_prep Stock & Working Solution Preparation sample_prep Sample Preparation (Spiking & Protein Precipitation) stock_prep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Peak Integration lcms_analysis->data_processing lod_det LOD Determination (S/N Ratio ≥ 3) data_processing->lod_det loq_det LOQ Determination (Precision & Accuracy ≤ 20%) data_processing->loq_det validation Method Validation (FDA/ICH Guidelines) loq_det->validation

References

A Comparative Guide to the Cross-Validation of Nimodipine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical development and clinical trials, the ability to reliably quantify drug concentrations across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation process for a Nimodipine bioanalytical assay, utilizing Nimodipine-d7 as the internal standard. By synthesizing data and methodologies from various validated assays, this document serves as a practical reference for researchers, scientists, and drug development professionals.

The cross-validation of an analytical method is essential to ensure that data generated from different laboratories are comparable and reliable, a critical step when samples from a single study are analyzed at multiple sites.[1] This process typically involves the analysis of a common set of quality control (QC) samples to demonstrate inter-laboratory precision and accuracy.[1][2]

Experimental Protocols

The successful cross-validation of a Nimodipine assay hinges on robust and well-defined experimental protocols. While specific parameters may vary between laboratories, the core components of the methodology generally include sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: Liquid-Liquid Extraction

A common technique for extracting Nimodipine and its deuterated internal standard, this compound, from biological matrices such as plasma is liquid-liquid extraction (LLE).

  • Procedure: To a 500 µL plasma sample, add the internal standard solution. The extraction is then carried out using an organic solvent, for example, a mixture of hexane and ethyl acetate (1:1 v/v).[3]

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: The supernatant organic layer is transferred and evaporated to dryness. The residue is then reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

2. Chromatographic Separation: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Nimodipine.[3]

  • Chromatographic Column: A C18 analytical column, such as a Varian® Polaris C18 (3 µm, 50 x 2.0 mm), is often employed for separation.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, for instance, 0.02 M ammonium acetate, in an 80:20 v/v ratio.[3]

  • Flow Rate: A constant flow rate is maintained, for example, at 1.0 mL/min.

3. Mass Spectrometric Detection

The quantification of Nimodipine and this compound is achieved using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity.[3]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used, generating protonated precursor molecular ions ([M+H]+).[3]

  • MRM Transitions: The optimized mass transitions for monitoring are specific to the analyte and internal standard. For Nimodipine, a common transition is m/z 418.6 → 344.2.[3]

Data Presentation: Inter-Laboratory Performance Comparison

The following tables summarize the performance characteristics of a hypothetical cross-validation between two laboratories (Lab A and Lab B), based on data from published Nimodipine assays. The acceptance criteria for cross-validation typically require the mean accuracy to be between 85% and 115% and the precision (%CV) to be within 15%.[2]

Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions

ParameterLaboratory ALaboratory B
Chromatography
ColumnVarian® Polaris C18 (3 µm, 50 x 2.0 mm)[3]Fusion (3µm) 50×2.0mm I.D.[4]
Mobile PhaseAcetonitrile: 0.02M Ammonium Acetate (80:20 v/v)[3]0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (Gradient)[4]
Flow Rate1.0 mL/min[3]0.35 mL/min[4]
Mass Spectrometry
Ionization ModeESI Positive[3]ESI Positive[4]
MRM Transition418.6 → 344.2[3]419.1 → 343[4]

Table 2: Inter-Laboratory Precision and Accuracy

Quality Control LevelLaboratory ALaboratory B
Accuracy (%) Precision (%CV)
Low QC (e.g., 25 ng/mL)97.00[5]1.17[5]
Medium QC (e.g., 60 ng/mL)99.66[5]3.10[5]
High QC (e.g., 125 ng/mL)98.24[5]2.05[5]

Table 3: Linearity and Sensitivity

ParameterLaboratory ALaboratory B
Linear Range10.0 - 150.0 ng/mL[5]2.0 - 40.0 ng/mL (Plasma)[4]
Correlation Coefficient (r²)> 0.99[3]Not Reported
Lower Limit of Quantification (LLOQ)10.0 ng/mL[5]0.4 ng/mL (Plasma)[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation and cross-validation of a Nimodipine assay.

G Workflow for Nimodipine Assay Cross-Validation cluster_method_dev Method Development & Validation (Single Lab) cluster_cross_val Inter-Laboratory Cross-Validation cluster_sample_analysis Study Sample Analysis MD_1 Assay Development (LC-MS/MS Optimization) MD_2 Full Validation (Accuracy, Precision, Linearity, Stability) MD_1->MD_2 CV_1 Protocol Harmonization & QC Exchange MD_2->CV_1 Validated Method Transfer CV_2 Sample Analysis at Lab A & Lab B CV_1->CV_2 CV_3 Data Comparison & Statistical Analysis CV_2->CV_3 CV_4 Acceptance Criteria Assessment CV_3->CV_4 SA_1 Analysis of Clinical/Pre-clinical Samples CV_4->SA_1 Proceed if criteria are met SA_2 Data Reporting SA_1->SA_2

Caption: A flowchart outlining the key stages of method development, validation, and inter-laboratory cross-validation.

Conclusion

The cross-validation of a Nimodipine bioanalytical assay using this compound as an internal standard is a critical process for ensuring data integrity across multiple analytical sites. By adhering to established guidelines and employing robust, well-characterized experimental protocols, laboratories can confidently generate comparable and reliable data to support drug development programs. The data presented in this guide, synthesized from various validated methods, demonstrates that with careful planning and execution, a Nimodipine assay can be successfully harmonized between laboratories, meeting the stringent requirements for precision and accuracy.

References

Assessing the Recovery of Nimodipine-d7 Across Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and pharmacokinetic studies, accurate quantification of therapeutic agents and their metabolites is paramount. This guide provides a comparative assessment of Nimodipine-d7 recovery in various biological matrices, offering insights into optimal extraction and analytical methodologies. The data presented herein is crucial for developing robust and reliable bioanalytical assays.

Comparative Analysis of Extraction Methods

The recovery of this compound is significantly influenced by the chosen extraction method and the complexity of the biological matrix. While specific data for this compound is often extrapolated from methods developed for nimodipine, the principles remain the same. The following table summarizes typical recovery efficiencies obtained using common extraction techniques in human plasma.

Extraction MethodBiological MatrixTypical Recovery (%)Key AdvantagesPotential Limitations
Liquid-Liquid Extraction (LLE)Human Plasma>85%Cost-effective, high recovery for non-polar compounds.Labor-intensive, may require large solvent volumes.
Solid-Phase Extraction (SPE)Human Plasma>90%High selectivity, cleaner extracts, amenable to automation.Higher cost per sample, method development can be complex.

Note: The recovery percentages are indicative and can vary based on specific laboratory conditions and protocol modifications.

Experimental Protocols: A Closer Look

Detailed methodologies are critical for replicating and validating analytical results. Below are representative protocols for the extraction of nimodipine, which are directly applicable to this compound, from human plasma.

Liquid-Liquid Extraction (LLE) Protocol for Plasma

This protocol is adapted from a validated HPLC-MS/MS method for nimodipine determination.[1][2][3][4]

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Hexane-ethyl acetate (1:1, v/v) extraction solvent

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 300 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Add 1000 µL of the hexane-ethyl acetate extraction solvent.

  • Vortex mix the sample vigorously for 5 minutes.

  • Centrifuge the sample at 2000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis

A sensitive UPLC-MS/MS method is essential for the accurate quantification of this compound.[5]

Instrumentation:

  • ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm)

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase: Gradient of water and acetonitrile (both containing 0.1% formic acid)

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 10 µL

  • Run Time: Approximately 3.5 - 4.5 minutes[1][2][3][5]

Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored. For nimodipine, a common transition is m/z 419.3 → 301.3.

Understanding and Mitigating Matrix Effects

The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample.[6] This can lead to ion suppression or enhancement, affecting the accuracy and precision of the analytical method. Different biological matrices, such as plasma, serum, and tissue homogenates, have unique compositions that can contribute to varying matrix effects.

Strategies to Minimize Matrix Effects:

  • Efficient Sample Cleanup: Techniques like LLE and SPE are employed to remove interfering substances.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components is crucial.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound serves as an ideal internal standard for nimodipine analysis as it co-elutes and experiences similar matrix effects, thus providing accurate correction.

  • Method Validation: Regulatory guidelines mandate the evaluation of matrix effects during method validation to ensure the reliability of the bioanalytical data.

Visualizing the Workflow

To provide a clear overview of the process for assessing this compound recovery, the following diagram illustrates the key steps involved.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Matrix Biological Matrix (Plasma, Serum, etc.) Spike Spike with This compound Matrix->Spike 1. Extraction Extraction (LLE or SPE) Spike->Extraction 2. LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS 3. Quantification Quantification LC_MSMS->Quantification 4. Recovery Recovery Calculation Quantification->Recovery 5. Matrix_Effect Matrix Effect Assessment Quantification->Matrix_Effect 6.

Caption: Workflow for assessing this compound recovery.

References

Establishing Robust Acceptance Criteria for Nimodipine-d7 in Validated Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quantitative analysis of Nimodipine from biological matrices, the use of a stable isotope-labeled internal standard (IS), such as Nimodipine-d7, is a widely accepted practice to ensure the accuracy and precision of the bioanalytical method. This guide provides a comprehensive overview of the acceptance criteria for this compound in a validated assay, benchmarked against other potential internal standards. The information presented herein is synthesized from regulatory guidelines and scientific best practices to aid researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical methods.

Core Principles of Internal Standard Selection and Validation

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior compensates for potential variability, thereby improving the method's accuracy and precision. Stable isotope-labeled internal standards like this compound are considered the gold standard as their physicochemical properties are nearly identical to the analyte.

Acceptance Criteria for this compound

The acceptance criteria for this compound are not established in isolation but are an integral part of the overall bioanalytical method validation, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following table summarizes the key validation parameters and their corresponding acceptance criteria that are directly relevant to the performance of this compound.

Validation ParameterAcceptance Criteria for this compoundRationale
Specificity and Selectivity No significant interfering peaks should be observed at the retention time of this compound in blank matrix samples. The response of any interfering peak should be ≤ 5% of the this compound response in the Lower Limit of Quantitation (LLOQ) samples.[1]Ensures that the measured signal is solely from this compound and not from endogenous or exogenous components in the matrix.
Internal Standard Response Variability The area response of this compound should be consistent across all calibration standards and quality control (QC) samples within a run. Typically, the coefficient of variation (CV) of the IS response should be within a predefined limit (e.g., ± 20-30% of the mean response).[2]Monitors the consistency of the sample processing and instrument performance. Significant variability may indicate issues with extraction, injection, or ionization.
Matrix Effect The matrix factor (MF), calculated as the ratio of the IS peak response in the presence of matrix to the peak response in a neat solution, should be consistent across different lots of the biological matrix. The CV of the matrix factor should be ≤ 15%.Assesses the impact of co-eluting matrix components on the ionization of this compound. Consistent matrix effects can be compensated for by the IS.
Stability This compound should be stable in stock and working solutions, as well as in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). The mean response of this compound in stability samples should be within ±15% of the response in freshly prepared samples.Ensures that the concentration of the internal standard remains constant throughout the sample lifecycle, from collection to analysis.
Absence of Crosstalk In a blank sample spiked only with this compound, the signal in the mass transition channel of Nimodipine should be ≤ 20% of the LLOQ response. Conversely, in a sample spiked only with Nimodipine at the Upper Limit of Quantitation (ULOQ), the signal in the mass transition channel of this compound should be ≤ 5% of the IS response.Verifies that there is no significant contribution from the analyte to the internal standard's signal and vice versa, which could lead to inaccurate quantification.

Comparison of this compound with Alternative Internal Standards

While this compound is the preferred internal standard, other structurally similar compounds have been used in Nimodipine assays. The following table provides a qualitative comparison based on key performance attributes.

FeatureThis compound (Stable Isotope-Labeled IS)Structural Analogs (e.g., Dibucaine, Lacosamide)
Co-elution with Analyte Nearly identical retention time with Nimodipine, ensuring co-elution and compensation for matrix effects at the specific retention time.May have different retention times, potentially leading to differential matrix effects and less effective compensation.
Extraction Recovery Expected to have identical extraction recovery to Nimodipine due to similar physicochemical properties.Extraction recovery may differ from Nimodipine, introducing variability in the analyte/IS response ratio.
Ionization Efficiency Nearly identical ionization efficiency to Nimodipine, providing robust compensation for variations in ion source conditions.Ionization efficiency can be significantly different and may be affected differently by matrix components.
Potential for Crosstalk Minimal risk of crosstalk due to the mass difference, which is easily resolved by the mass spectrometer.No risk of isotopic crosstalk, but potential for other isobaric interferences.
Commercial Availability and Cost Generally more expensive and may have longer lead times for synthesis.Often more readily available and less expensive.
Regulatory Acceptance Widely accepted and recommended by regulatory agencies for its ability to provide the most accurate and precise results.Acceptable if properly validated and demonstrated to provide reliable results, but may require more extensive validation to address potential differences with the analyte.

Experimental Protocols

The establishment of acceptance criteria for this compound is performed during the bioanalytical method validation. Below are detailed methodologies for key experiments.

Specificity and Selectivity
  • Objective: To assess the potential for interference from endogenous or exogenous components in the biological matrix.

  • Protocol:

    • Analyze at least six different lots of blank biological matrix (e.g., human plasma).

    • Analyze a blank matrix sample spiked with this compound at the working concentration.

    • Monitor the mass transition of this compound at its expected retention time in all samples.

    • Acceptance Criterion: The response of any interfering peak in the blank matrix samples should not exceed 5% of the this compound response in the spiked sample.

Matrix Effect
  • Objective: To evaluate the effect of matrix components on the ionization of this compound.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: this compound spiked into the neat solution (e.g., mobile phase).

      • Set B: Blank matrix from at least six different sources is extracted, and the residue is reconstituted with a solution containing this compound at the same concentration as Set A.

    • Calculate the Matrix Factor (MF) for each matrix lot: MF = (Peak Area in Set B) / (Peak Area in Set A).

    • Acceptance Criterion: The coefficient of variation (CV) of the Matrix Factor across all lots should be ≤ 15%.

Stability
  • Objective: To ensure the stability of this compound under various conditions.

  • Protocol:

    • Stock and Working Solution Stability: Store stock and working solutions of this compound at room temperature and refrigerated/frozen conditions for a defined period. Compare the response to freshly prepared solutions.

    • Freeze-Thaw Stability: Analyze QC samples containing this compound after undergoing multiple freeze-thaw cycles (typically three).

    • Bench-Top Stability: Keep QC samples at room temperature for a period that mimics the sample handling time and then analyze.

    • Long-Term Stability: Store QC samples at the intended storage temperature for an extended period and analyze.

    • Acceptance Criterion: The mean concentration of this compound in stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for establishing acceptance criteria and the overall validation process for a bioanalytical method using this compound.

G cluster_0 Internal Standard (this compound) Specific Validation cluster_1 Overall Method Validation IS_Selectivity Selectivity & Specificity IS_Response Response Variability IS_Matrix Matrix Effect IS_Stability Stability Assessment IS_Crosstalk Crosstalk Evaluation Validation_End Validated Method IS_Crosstalk->Validation_End Assay_Linearity Linearity Assay_Accuracy Accuracy & Precision Assay_LLOQ LLOQ Determination Assay_Recovery Extraction Recovery Assay_Stability Analyte Stability Assay_Stability->Validation_End Validation_Start Method Development Validation_Start->IS_Selectivity Validation_Start->Assay_Linearity

Caption: Workflow for validating this compound and the overall bioanalytical method.

G Start Define Assay Requirements Select_IS Select Internal Standard (this compound) Start->Select_IS Develop_Method Develop LC-MS/MS Method Select_IS->Develop_Method Validate_IS Validate Internal Standard Performance Develop_Method->Validate_IS Pass_IS IS Criteria Met? Validate_IS->Pass_IS Validate_Assay Full Bioanalytical Method Validation Pass_Assay Assay Criteria Met? Validate_Assay->Pass_Assay Pass_IS->Validate_Assay Yes Revise_Method Revise Method / Re-evaluate IS Pass_IS->Revise_Method No Method_Ready Method Ready for Sample Analysis Pass_Assay->Method_Ready Yes Pass_Assay->Revise_Method No Revise_Method->Develop_Method

Caption: Decision-making process for establishing acceptance criteria for this compound.

By adhering to these rigorous acceptance criteria and validation protocols, researchers can ensure the development of a robust and reliable bioanalytical method for the quantification of Nimodipine, leading to high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.

References

Performance Showdown: Nimodipine-d7 Versus Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on selecting the optimal internal standard for the quantitative analysis of nimodipine.

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For nimodipine, a calcium channel blocker crucial in the treatment of subarachnoid hemorrhage, the choice of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly impacts the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison between the use of a deuterated internal standard, Nimodipine-d7, and structural analog internal standards, supported by experimental data from published literature.

The Ideal Internal Standard: A Theoretical Primer

An internal standard (IS) is a compound of known concentration added to samples to correct for variations during sample processing and analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy allows them to compensate more effectively for matrix effects and variations in instrument response compared to structural analogs.

Structural analogs are compounds with similar chemical structures and physicochemical properties to the analyte. While more readily available and cost-effective than SIL standards, their different chemical nature can lead to variations in extraction efficiency, chromatographic retention, and ionization response, potentially compromising data accuracy.

Performance Data: A Tale of Two Standards

While a direct head-to-head comparative study between this compound and a structural analog in the same laboratory setting is not publicly available, a review of existing literature provides valuable insights into the performance of methods utilizing structural analogs.

Structural Analog Internal Standards in Nimodipine Bioanalysis

Several studies have reported validated LC-MS/MS methods for nimodipine quantification using various structural analogs as internal standards. The table below summarizes the key performance parameters from these publications.

Internal StandardLinearity (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Nifedipine10.0 - 150.010.095.12 - 101.281.00 - 3.10Nimodipine: 95.91, Nifedipine: 86.61[1][2]
Dibucaine0.1 - 400.1Not explicitly stated, but acceptableNot explicitly stated, but acceptableNimodipine: 70.51 - 74.02, Dibucaine: 84.06[3][4]
Lacosamide2.0 - 40.0 (plasma)0.4 (plasma)≤ 15≤ 15≥ 75 (plasma)[5]

Note: LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Accuracy and Precision are typically reported as a range across different concentrations.

Expected Performance of this compound as an Internal Standard

Based on the well-established advantages of stable isotope-labeled internal standards, a bioanalytical method for nimodipine utilizing this compound is anticipated to exhibit the following performance characteristics:

  • Improved Accuracy and Precision: By co-eluting with nimodipine and experiencing identical ionization suppression or enhancement, this compound would provide more effective normalization, leading to lower variability and higher accuracy in quantification.

  • Enhanced Robustness: The method would be less susceptible to variations in sample matrix composition, leading to more consistent performance across different patient populations and sample types.

  • Reliable Compensation for Extraction Variability: Having virtually identical physicochemical properties, this compound will track the extraction recovery of nimodipine more closely than a structural analog.

Experimental Protocols: A Closer Look at the Methodology

Below are detailed experimental protocols representative of methods using a structural analog internal standard, as well as a projected protocol for a method employing this compound.

Representative Protocol Using a Structural Analog (Nifedipine)

This protocol is based on the method described by Aziz et al. (2025)[1][2].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 20 µL of nifedipine internal standard solution (1 µg/mL in methanol).
  • Add 1 mL of 1-pentanol as the extraction solvent.
  • Vortex for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography system.
  • Column: Octadecylsilane (ODS) column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: Water/Methanol (e.g., 30:70, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detector: UV detector at a specified wavelength.

3. Mass Spectrometric Conditions (for an LC-MS/MS adaptation):

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Nimodipine: Precursor ion > Product ion (e.g., m/z 419.2 > 343.1)
  • Nifedipine: Precursor ion > Product ion (e.g., m/z 347.1 > 254.1)

Projected Protocol Using this compound

This hypothetical protocol is based on typical LC-MS/MS methods for small molecules.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the supernatant to a clean tube and inject directly or after evaporation and reconstitution.

2. Chromatographic Conditions:

  • UHPLC System: Ultra-High-Performance Liquid Chromatography system.
  • Column: C18 column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Nimodipine: Precursor ion > Product ion (e.g., m/z 419.2 > 343.1)
  • This compound: Precursor ion > Product ion (e.g., m/z 426.2 > 350.1)

Visualizing the Workflow and Decision-Making Process

To further clarify the concepts discussed, the following diagrams illustrate the logical flow of selecting an internal standard and the typical experimental workflow.

G Internal Standard Selection Logic start Start: Bioanalytical Method Development for Nimodipine is_needed Is an Internal Standard Required for LC-MS/MS? start->is_needed sil_available Is this compound (SIL IS) Available and Feasible? is_needed->sil_available Yes use_sil Use this compound sil_available->use_sil Yes select_analog Select a Suitable Structural Analog (e.g., Nifedipine, Dibucaine) sil_available->select_analog No validate_method Thoroughly Validate Method Performance use_sil->validate_method select_analog->validate_method end End: Robust Bioanalytical Method validate_method->end

Caption: Decision workflow for internal standard selection.

G LC-MS/MS Bioanalytical Workflow sample_collection Biological Sample Collection (e.g., Plasma) add_is Spike with Internal Standard (this compound or Structural Analog) sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, LLE) add_is->sample_prep lc_separation UHPLC/HPLC Separation sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing results Report Nimodipine Concentration data_processing->results

Caption: A typical bioanalytical workflow using an internal standard.

Conclusion: Making an Informed Choice

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for nimodipine. While structural analogs have been successfully used and validated, the inherent physicochemical similarity of this compound to the analyte makes it the theoretically superior choice for mitigating matrix effects and improving overall data quality.

For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard like this compound is likely to yield more accurate and precise pharmacokinetic data, ultimately leading to a better understanding of nimodipine's clinical efficacy and safety profile. When this compound is not feasible, a carefully selected and rigorously validated structural analog can serve as a viable alternative, provided its limitations are well understood and controlled for during method validation and sample analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Nimodipine-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of Nimodipine-d7, ensuring the protection of personnel and the environment.

This compound, a deuterated internal standard for the quantification of nimodipine, requires careful management as a hazardous chemical waste.[1][2] Adherence to federal, state, and local regulations is paramount for its disposal.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields (or goggles), chemical-resistant gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[5][6]

Key Safety Data for Nimodipine:

PropertyValue
Melting Point124 - 130 °C / 255.2 - 266 °F[5][7]
Incompatible MaterialsStrong oxidizing agents[5][7]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[5][7]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a clear and systematic process to minimize risks and ensure compliance.

1. Waste Identification and Segregation:

  • Hazardous Waste Classification: this compound should be treated as a hazardous pharmaceutical waste.[8][9]

  • Segregation: Do not mix this compound waste with non-hazardous trash. It must be segregated into a designated and properly labeled hazardous waste container.[3]

2. Preparing for Disposal:

  • Unused or Expired Product: For pure, unused, or expired this compound, the original container should be securely sealed. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, gowns), weighing papers, and contaminated labware, are considered trace-contaminated waste and must be disposed of as hazardous waste.[4][8] These items should be collected in a dedicated, leak-proof plastic bag, which is then sealed.[3]

3. Waste Collection and Storage:

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Drug Waste" or "Hazardous Waste Pharmaceuticals" and include the name of the chemical (this compound).[3][9]

  • Storage Location: Store the sealed waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3][5][7] This area should be well-ventilated and have restricted access.

4. Final Disposal:

  • Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] These vendors are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements, typically through incineration at a permitted facility.[9]

  • Documentation: Maintain a detailed inventory of the hazardous waste being generated and disposed of, in line with your institution's and local regulatory agency's requirements.

Disposal of "Empty" Containers:

Even containers that appear empty may retain residual amounts of the chemical. These "empty" containers should be managed as hazardous waste and not disposed of in the regular trash.[8] They should be collected along with other contaminated materials for disposal by a licensed vendor.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Identify as Hazardous Waste B->C D Segregate from Non-Hazardous Waste C->D E Collect in Labeled, Sealed Container D->E F Store in Secure, Designated Area E->F G Arrange Pickup by Licensed Vendor F->G H Complete Disposal Documentation G->H

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and the most current federal, state, and local regulations.

References

Personal protective equipment for handling Nimodipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel handling Nimodipine-d7. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. Nimodipine is a potent pharmaceutical compound, and its isotopically labeled form, this compound, should be handled with the same level of caution.

Hazard Identification and Engineering Controls

Nimodipine is classified as a potent compound and is harmful if swallowed.[1] It is a dihydropyridine calcium channel blocker designed to have a pharmacological effect at low doses. The primary routes of exposure in a laboratory setting are inhalation of aerosolized particles and dermal contact.[2] Therefore, engineering controls are the first and most critical line of defense.

  • Primary Engineering Control: All handling of this compound powder, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize the risk of inhalation.[2][3]

  • Ventilation: Ensure adequate general laboratory ventilation to support the primary engineering controls.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact. PPE should be donned before handling the compound and removed before leaving the work area.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[2][4]
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from dust particles and splashes.[4] Must conform to EN 166 (EU) or NIOSH (US) standards.
Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.[2][5]
Respiratory Protection A NIOSH-approved respirator.Required if engineering controls are not sufficient or during a spill clean-up. A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[4][6]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[5]

Step-by-Step Handling Protocol

Preparation:

  • Designate Area: Cordon off and label a specific area within the laboratory for handling this compound.

  • Assemble Materials: Gather all necessary equipment, including the compound, solvents, pipettes, tubes, and waste containers, and place them inside the chemical fume hood.

  • Don PPE: Put on all required PPE in the correct order (lab coat, respirator, eye protection, then gloves).

Procedure:

  • Weighing: Carefully weigh the this compound powder within the fume hood. Use anti-static tools and techniques to prevent dispersal of the powder.[4]

  • Dissolving: Add the solvent to the powder slowly to avoid splashing. If sonication is required, ensure the container is securely capped.

  • Aliquoting: Dispense the solution into appropriately labeled storage vials.

  • Post-Handling: Wipe down all surfaces within the fume hood with an appropriate cleaning agent.

Removal of PPE:

  • Gloves: Remove gloves first and dispose of them in the designated waste container.

  • Gown/Coat: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Eye/Face Protection: Remove goggles and respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.[4]

Spill and Emergency Procedures

  • Spill:

    • Evacuate non-essential personnel from the area.[4]

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the material using spark-proof tools and place it in a sealed, labeled container for disposal.[4]

    • Clean the spill area thoroughly.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][4]

Storage and Disposal Plan

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] The storage location should be separate from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6][7] Do not discharge into sewer systems.[4] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] For small quantities in a research setting, follow institutional guidelines for potent compound disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for Nimodipine, which is representative for this compound.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₇[7]
Molecular Weight 418.45 g/mol [7]
Melting Point 124 - 130 °C (255.2 - 266 °F)[6][7]
Oral LD50 (Rat) 2738 mg/kg[6][7]
Oral LD50 (Mouse) 940 mg/kg[6]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Nimodipine_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_exit 4. Exit Procedure prep_area Designate & Label Work Area don_ppe Don all required PPE (Coat, Goggles, Gloves) prep_area->don_ppe gather_materials Assemble Materials in Fume Hood don_ppe->gather_materials weigh Weigh Powder gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Solution dissolve->aliquot decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate spill EMERGENCY SPILL aliquot->spill dispose_waste Segregate & Package Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->dispose_waste Follow Spill Protocol

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.